N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)32-19-21-33(22-20-32)31-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,30H,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEMNBRDEUBXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=C4C5=CC=CC=C5C6=CC=CC=C64 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193443 | |
| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698-46-0 | |
| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine chemical structure
An In-Depth Technical Guide to the Chemical Structure of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Abstract
This technical guide provides a comprehensive analysis of the chemical entity this compound. This molecule represents a novel hybrid structure, wedding the well-established benzhydrylpiperazine pharmacophore with the rigid, photoactive fluoren-9-imine scaffold. The benzhydrylpiperazine core is prevalent in a multitude of centrally-acting agents, including antihistamines and dopamine receptor antagonists, valued for its specific stereochemical and lipophilic properties.[1][2] Concurrently, fluorene derivatives are extensively researched for their applications in materials science due to their unique optoelectronic characteristics and have also demonstrated significant potential in drug development as anti-inflammatory and anti-tumor agents.[3][4] This document delineates the molecule's structural components, proposes a logical synthetic pathway based on established chemical reactions, and presents a detailed projection of its spectroscopic characteristics for identification and verification purposes. The guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this unique molecular architecture.
Molecular Structure and Nomenclature
The structure of this compound is a composite of three distinct chemical moieties, each contributing to its overall physicochemical profile.
-
IUPAC Name: this compound
-
Analysis of Nomenclature:
-
fluoren-9-imine: The core of the molecule is a fluorene ring system where the methylene bridge at position 9 is replaced by a carbon-nitrogen double bond (C=N), forming an imine.[5]
-
N-(...): This prefix indicates that the substituent is attached to the nitrogen atom of the imine group.
-
(4-benzhydrylpiperazin-1-yl): This describes the substituent itself. It consists of a piperazine ring where the nitrogen at the 4-position is substituted with a benzhydryl group (also known as a diphenylmethyl group). The entire piperazine moiety is connected to the imine nitrogen via the nitrogen at the 1-position.
-
The resulting architecture combines the planarity and rigidity of the fluorene system with the conformational flexibility and basic nitrogen center of the piperazine ring.
Caption: Chemical structure of this compound.
Table 1: Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₇N₃ | Calculated |
| Molecular Weight | 429.56 g/mol | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| LogP (Predicted) | 6.5 - 7.5 | Calculated |
Retrosynthetic Analysis and Proposed Synthesis
A logical and efficient synthesis of the target molecule can be devised through a standard imine formation reaction, a cornerstone of organic synthesis. The key disconnection is at the C=N imine bond.
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 9-fluorenone and the key intermediate 1-amino-4-benzhydrylpiperazine as the immediate precursors. The synthesis of the latter can be achieved from the commercially available 1-benzhydrylpiperazine.
Experimental Protocol: Proposed Synthesis
This protocol is a self-validating system where the successful synthesis and purification of each intermediate confirms the viability of the subsequent step.
Step 1: Synthesis of 1-Benzhydrylpiperazine [2][6]
-
Rationale: This is a standard nucleophilic substitution reaction. Piperazine, acting as the nucleophile, displaces the chloride from benzhydryl chloride. Anhydrous potassium carbonate is used as a base to neutralize the HCl formed during the reaction, preventing the protonation of the piperazine nucleophile.
-
Procedure:
-
To a solution of piperazine (2 equivalents) in a suitable solvent like dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 equivalents).
-
Stir the mixture vigorously for 15 minutes at room temperature.
-
Add a solution of benzhydryl chloride (1 equivalent) in DMF dropwise to the stirring mixture.
-
Heat the reaction mixture to 80°C and maintain for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure 1-benzhydrylpiperazine.
-
Step 2: Synthesis of 1-Amino-4-benzhydrylpiperazine
-
Rationale: A common method to introduce an amino group to a secondary amine is via nitrosation followed by reduction. The N-nitroso intermediate is formed, which is then reduced to the corresponding hydrazine (aminopiperazine) derivative.
-
Procedure:
-
Nitrosation: Dissolve 1-benzhydrylpiperazine (1 equivalent) in dilute hydrochloric acid at 0-5°C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 2-3 hours. The formation of the N-nitroso compound can be monitored by TLC.
-
Reduction: Carefully neutralize the acidic solution and extract the N-nitroso intermediate. Dissolve the intermediate in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as zinc dust or lithium aluminum hydride (LiAlH₄) portion-wise under an inert atmosphere, controlling the temperature.
-
Stir the reaction until the reduction is complete (monitored by TLC).
-
Work up the reaction appropriately based on the reducing agent used (e.g., quenching with water/NaOH for LiAlH₄).
-
Extract the product, dry the organic phase, and purify by chromatography to obtain 1-amino-4-benzhydrylpiperazine.
-
Step 3: Synthesis of this compound [7]
-
Rationale: This is an acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of 9-fluorenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of 1-amino-4-benzhydrylpiperazine. The reaction is reversible, so removal of the water byproduct (e.g., with a Dean-Stark apparatus) is crucial to drive the equilibrium towards the imine product.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 9-fluorenone (1 equivalent) and 1-amino-4-benzhydrylpiperazine (1.1 equivalents) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Reflux the mixture for 16-24 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction's completion by TLC.
-
Once complete, cool the reaction mixture and remove the toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final product.
-
Spectroscopic Characterization (Predicted)
The confirmation of the final structure relies on a combination of spectroscopic techniques. The following table outlines the expected key signals that would validate the successful synthesis of the target compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | ~ δ 7.20-8.00 ppm (m, 18H): Complex multiplet region corresponding to the aromatic protons of the fluorene and the two phenyl rings of the benzhydryl group. The protons on the fluorene moiety are expected to be more downfield. ~ δ 4.30 ppm (s, 1H): A characteristic singlet for the methine proton (-CH) of the benzhydryl group. ~ δ 3.00-3.50 ppm (m, 4H): Multiplet for the four piperazine protons (-CH₂-) adjacent to the imine nitrogen. ~ δ 2.50-2.80 ppm (m, 4H): Multiplet for the four piperazine protons (-CH₂-) adjacent to the benzhydryl-substituted nitrogen. |
| ¹³C NMR | ~ δ 160-165 ppm: Key signal for the imine carbon (C=N).[7] ~ δ 120-150 ppm: A series of signals corresponding to the 24 aromatic carbons of the fluorene and benzhydryl moieties. ~ δ 75-80 ppm: Signal for the methine carbon (-CH) of the benzhydryl group. ~ δ 45-55 ppm: Two or more signals for the four distinct methylene carbons (-CH₂) of the piperazine ring. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 430.22: The calculated exact mass is 429.2198, so the protonated molecular ion peak would be the most prominent feature, confirming the molecular weight. |
| FT-IR | ~ 1640-1660 cm⁻¹: A strong absorption band characteristic of the C=N (imine) stretching vibration.[6] ~ 3030-3080 cm⁻¹: C-H stretching for aromatic protons. ~ 2800-3000 cm⁻¹: C-H stretching for aliphatic protons (piperazine and methine). |
Discussion and Potential Applications
The strategic combination of the benzhydrylpiperazine and fluoren-9-imine scaffolds suggests several avenues for research and application.
-
Drug Development: The benzhydrylpiperazine moiety is a "privileged structure" in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs). It is the core of drugs like cetirizine (antihistamine) and hydroxyzine.[3] The fluorene ring system has been incorporated into compounds with demonstrated anti-cancer and anti-inflammatory activities.[4] Therefore, this compound could be investigated as a potential modulator of cannabinoid receptors[1], a dual COX-2/5-LOX inhibitor[3][8], or a novel CNS agent. The rigid fluorene unit could serve to orient the benzhydrylpiperazine moiety into a specific conformation for enhanced receptor binding affinity or selectivity.
-
Materials Science: Fluorene-based molecules are workhorses in the field of organic electronics, prized for their high fluorescence quantum yields and thermal stability.[9][10] The imine linkage and the bulky, non-planar benzhydrylpiperazine group could be used to modulate the solid-state packing of the fluorene units. This could prevent π-π stacking, which often quenches fluorescence in the solid state, potentially leading to materials with high emission efficiency for applications in organic light-emitting diodes (OLEDs).
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of medicinal chemistry and materials science. This guide has provided a detailed breakdown of its chemical structure, a robust and logical synthetic strategy, and a predictive analysis of its key analytical characteristics. The fusion of two pharmacologically and electronically relevant scaffolds into a single entity presents a compelling case for its synthesis and evaluation. Further investigation into its biological activity and photophysical properties is warranted to fully explore the potential of this novel chemical architecture.
References
-
Meng, T., Wang, J., Peng, H., Fang, G., Li, M., Xiong, B., Xie, X., Zhang, Y., Wang, X., & Shen, J. (2010). Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. European Journal of Medicinal Chemistry, 45(3), 1133-1139. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Publishing. [Link]
-
Thakran, S., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
Thakran, S., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]
-
ResearchGate. (n.d.). Molecular structures of the 9 H-fluoren-9-imine derivatives 1–12... ResearchGate. [Link]
-
PubChem. (n.d.). N-[4-(9H-xanthen-9-yl)piperazin-1-yl]fluoren-9-imine. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
-
Xu, L., et al. (2011). N-(9H-Fluoren-9-ylidene)-4-methylaniline. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]
-
Krompiec, M., et al. (2023). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI. [Link]
-
Hupka, F., et al. (2022). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. MDPI. [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477-2488. [Link]
- Google Patents. (n.d.). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
PubChem. (n.d.). 4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline. PubChem. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. ResearchGate. [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. [Link]
-
PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
-
MDPI. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
PubChem. (n.d.). 9-Iminofluorene. PubChem. [Link]
-
Crundwell, G., et al. (2019). N-(4-Chlorophenyl)-9H-fluoren-9-imine. IUCrData, 4(5). [Link]
-
MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse011181 NMR Quality Control Of Fragment Libraries For Screening. BMRB. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
MolPort. (n.d.). Compound N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-1-phenylethan-1-imine. MolPort. [Link]
-
Preprints.org. (2023). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines. Preprints.org. [Link]
-
Asian Journal of Chemistry. (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 19(7), 5043-5048. [Link]
Sources
- 1. Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. 9-Iminofluorene | C13H9N | CID 20500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties [mdpi.com]
- 10. mdpi.com [mdpi.com]
Benzhydrylpiperazine fluorene Schiff base derivatives
Topic: Design, Synthesis, and Pharmacological Evaluation of Benzhydrylpiperazine-Fluorene Schiff Base Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The convergence of the benzhydrylpiperazine scaffold—a proven pharmacophore in antihistaminic and calcium channel blocking agents—with the fluorene moiety, a rigid planar system capable of DNA intercalation, represents a strategic approach in hybrid drug design. This guide details the development of Benzhydrylpiperazine-Fluorene Schiff Base Derivatives , a novel class of small molecules designed to overcome multidrug resistance (MDR) in microbial and cancer cell lines.
By utilizing an acylhydrazone (Schiff base) linker, these hybrids combine high lipophilicity (logP > 4) with specific hydrogen-bonding motifs, facilitating membrane permeation and target engagement (e.g., DNA gyrase, COX-2). This document provides a validated synthetic workflow, structural characterization standards, and biological evaluation protocols.
Structural Rationale & Pharmacophore Design
The design strategy relies on the principle of molecular hybridization , fusing two distinct bioactive units via a metabolically stable yet active linker.
-
Benzhydrylpiperazine Domain: Provides the "anchor." The bulky diphenylmethyl group ensures high lipophilicity, facilitating transport across the mycobacterial cell wall or the blood-brain barrier. The piperazine nitrogen acts as a proton acceptor at physiological pH, crucial for interaction with anionic residues in receptor pockets (e.g., Asp/Glu).
-
Fluorene Domain: Acts as the "warhead." Its planar tricyclic structure mimics DNA base pairs, allowing for intercalation between stacked nucleotides, thereby inhibiting replication enzymes like Topoisomerase II or DNA Gyrase.
-
Schiff Base (Acylhydrazone) Linker: The
spacer provides rotational flexibility while maintaining a rigid distance between the two domains. It also introduces an additional hydrogen bond donor/acceptor pair, enhancing affinity for the target active site.
Synthetic Methodology
The synthesis follows a convergent pathway. The benzhydrylpiperazine is first functionalized to a hydrazide, which is then condensed with a fluorene-aldehyde. This route minimizes side reactions common in direct amine-aldehyde condensations.
Reaction Scheme Visualization
Figure 1: Convergent synthetic pathway for benzhydrylpiperazine-fluorene hybrids.
Step-by-Step Protocol
Step 1: Synthesis of Ethyl 2-(4-benzhydrylpiperazin-1-yl)acetate
-
Dissolve 1-benzhydrylpiperazine (10 mmol) in anhydrous acetone (50 mL).
-
Add anhydrous K₂CO₃ (20 mmol) to act as an acid scavenger.
-
Add ethyl chloroacetate (11 mmol) dropwise over 15 minutes.
-
Reflux the mixture at 56°C for 8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Filter the inorganic salts while hot. Evaporate the solvent under reduced pressure to obtain the ester as a viscous oil.
Step 2: Synthesis of the Hydrazide Precursor
-
Dissolve the ester from Step 1 in absolute ethanol (30 mL).
-
Add hydrazine hydrate (99%, 50 mmol) in excess.
-
Reflux at 78°C for 4–6 hours.
-
Cool the reaction mixture to 0°C. The hydrazide typically precipitates as a white solid.
-
Filter, wash with cold ethanol, and dry under vacuum.[1]
-
Quality Check: Melting point should be sharp (approx. 100–105°C depending on purity).
-
Step 3: Schiff Base Condensation (Target Molecule) [2]
-
Dissolve the hydrazide (5 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve fluorene-2-carboxaldehyde (5 mmol) in ethanol (10 mL) containing catalytic glacial acetic acid (3–5 drops).
-
Combine the solutions and reflux for 4–6 hours.
-
The product often precipitates upon cooling. If not, reduce volume by 50% and cool overnight.
-
Recrystallize from ethanol/DMF mixture to ensure removal of unreacted aldehyde.
Structural Characterization
Validation of the structure requires confirming the formation of the azomethine linkage (-N=CH-) and the integrity of the benzhydryl/fluorene skeletons.
Table 1: Key Spectral Features for Validation
| Spectroscopic Method | Signal/Peak | Assignment/Interpretation |
| FT-IR | 1670–1690 cm⁻¹ | C=O stretch (Amide I of hydrazone). Indicates successful linkage. |
| 1600–1620 cm⁻¹ | C=N stretch (Azomethine). The diagnostic Schiff base peak. | |
| 3200–3300 cm⁻¹ | NH stretch . Broad band confirming the amide N-H. | |
| ¹H NMR (DMSO-d₆) | δ 11.0–11.5 ppm (s, 1H) | -CONH- . Exchangeable with D₂O. |
| δ 8.3–8.6 ppm (s, 1H) | -N=CH- . The azomethine proton.[3][4] Critical for Schiff base confirmation. | |
| δ 3.9 ppm (s, 2H) | fluorene-CH₂- . The methylene bridge of the fluorene ring. | |
| δ 4.3 ppm (s, 1H) | -CH(Ph)₂ . The benzhydryl methine proton. | |
| ¹³C NMR | δ 163.0 ppm | C=O . Carbonyl carbon.[4] |
| δ 145.0–148.0 ppm | C=N . Azomethine carbon.[3][4][5][6][7] |
Biological Evaluation Protocols
Antimicrobial Screening (Resazurin Microtiter Assay)
Target:Mycobacterium tuberculosis (H37Rv) or MDR-Bacteria.
-
Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates containing Middlebrook 7H9 broth.
-
Inoculation: Add bacterial suspension (approx.
CFU/mL). -
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add Resazurin dye (0.01%). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.
-
Metric: The MIC is the lowest concentration preventing the color change.
Cytotoxicity Assay (MTT)
Target: Human cancer cell lines (e.g., MCF-7, HepG2) vs. Normal Fibroblasts (L929).
-
Seed cells (
cells/well) and incubate for 24h. -
Treat with graded concentrations of the Schiff base derivative (0.1–100 µM).
-
Incubate for 48h. Add MTT reagent; incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Metric: Calculate IC₅₀ (concentration inhibiting 50% cell viability).
Mechanism of Action (In Silico & In Vitro)
The proposed mechanism involves a dual-mode action: DNA intercalation via the fluorene moiety and enzyme inhibition via the benzhydrylpiperazine-linker scaffold.
Mechanistic Pathway
Figure 2: Dual-mechanism pathway targeting DNA replication and enzymatic processes.
Molecular Docking Parameters
-
Grid Box: Center on the ATP-binding site of DNA Gyrase B (PDB ID: 1KZN) or the active site of COX-2.
-
Key Interactions: Look for
stacking between the fluorene ring and aromatic residues (e.g., Tyr, Phe) and hydrogen bonding between the hydrazone linker (-CONH-N=) and Arg/Asp residues.
References
-
Synthesis and Biological Evaluation of Benzhydrylpiperazine Hybrids Source: ACS Omega (2021) URL:[Link]
-
Fluorene-Based Thiazole-Schiff Base Derivatives: Antimicrobial and Antioxidant Activity Source: RSC Advances (2024) URL:[Link]
-
Synthesis and SAR Study of Benzhydryl Piperazine Sulfonamide and Carboxamide Source: Asian Journal of Research in Chemistry (2009) URL:[Link]
-
Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: International Journal of Molecular Sciences (2012) URL:[Link]
-
Synthesis and Antimicrobial Evaluation of Novel Schiff's Base Derivatives Containing Piperazine Moiety Source: ResearchGate (2020) URL:[2][Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes [xiahepublishing.com]
Biological Activity of Fluoren-9-imine Piperazine Compounds
This comprehensive technical guide details the biological activity, synthesis, and pharmacological potential of fluoren-9-imine piperazine compounds . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the hybridization of the lipophilic fluorenyl scaffold with the privileged piperazine pharmacophore.
Technical Whitepaper & Experimental Guide
Executive Summary
The fusion of the fluoren-9-imine (Schiff base) scaffold with piperazine moieties represents a strategic "pharmacophore hybridization" approach in modern medicinal chemistry.
-
The Fluoren-9-imine Core: Provides a rigid, lipophilic tricyclic system capable of intercalating DNA and penetrating the blood-brain barrier (BBB).
-
The Piperazine Moiety: Acts as a flexible hydrogen-bond acceptor/donor, enhancing solubility and bioavailability while serving as a key recognition element for GPCRs (e.g., 5-HT, Dopamine) and microbial enzymes.
Key Biological Profiles:
-
Antimicrobial: Potent inhibition of multidrug-resistant (MDR) bacteria via membrane disruption and catalase inhibition.
-
Anticancer: Induction of apoptosis through Bcl-2 downregulation and PARP cleavage.
-
CNS Activity: High-affinity binding to 5-HT1A and
-adrenergic receptors when linked via alkyl spacers.
Chemical Classification & Structural Significance
To understand the biological activity, one must categorize these compounds based on the linkage between the fluorenyl ring and the piperazine nitrogen.
Type A: Direct Fluoren-9-imine Schiff Bases
-
Structure: The nitrogen of the imine bond (
) is directly attached to a piperazine derivative or an amino-linker connected to piperazine. -
Mechanism: The
bond is biologically reversible, allowing for prodrug-like behavior where hydrolysis releases the active amine and fluorenone in acidic tumor microenvironments.
Type B: Fluoren-9-ylidene Hydrazones
-
Structure: Characterized by a
or linkage where R contains the piperazine ring. -
Significance: These are more stable than simple imines and often chelate metal ions (
, ), enhancing cytotoxic activity via oxidative stress generation.
Type C: Spacer-Linked Conjugates
-
Structure: The fluoren-9-ylidene core is connected to the piperazine via a polymethylene chain (e.g., 3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones).
-
Target: Primarily CNS receptors. The rigid fluorene mimics the aromatic core of serotonin/dopamine ligands, while the piperazine binds the orthosteric site.
Pharmacological Applications & Mechanisms[1]
Antimicrobial Activity
Fluoren-9-imine derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.
-
Mechanism of Action:
-
Enzyme Inhibition: Molecular docking studies reveal that 9-fluorenone Schiff bases bind tightly to the catalase enzyme of Proteus mirabilis (PDB ID: 1NM0), preventing bacterial defense against oxidative stress.
-
Membrane Disruption: The lipophilic fluorene moiety inserts into the bacterial lipid bilayer, while the cationic piperazine disrupts membrane potential, leading to leakage of cellular contents.
-
Anticancer Activity
Compounds in this class have shown cytotoxicity against colorectal (HCT116), lung (A549), and breast (MCF-7) cancer cell lines.
-
Signaling Pathway:
-
Bcl-2 Inhibition: Downregulation of the anti-apoptotic protein Bcl-2.
-
Caspase Activation: Cleavage of PARP-1, leading to DNA fragmentation and programmed cell death.
-
Metal Chelation: Hydrazone derivatives complexed with Cu(II) generate Reactive Oxygen Species (ROS) specifically within cancer cells due to their altered redox status.
-
CNS Receptor Modulation
Derivatives containing a butyl or propyl spacer between the fluoren-9-ylidene core and the piperazine ring act as 5-HT1A receptor partial agonists and
-
SAR Insight: A 4-carbon spacer (
) typically optimizes affinity for 5-HT1A, whereas shorter linkers ( ) favor binding.
Visualization of Mechanisms
Diagram 1: Anticancer Mechanism of Action
This pathway illustrates how fluoren-9-imine piperazine derivatives induce apoptosis.
Caption: Proposed apoptotic signaling cascade triggered by fluoren-9-imine derivatives in cancer cells.
Experimental Protocols
Synthesis of 9-Fluorenone Piperazine Schiff Bases
Principle: Acid-catalyzed condensation of 9-fluorenone with an amino-piperazine derivative.
Reagents:
-
9-Fluorenone (1.0 eq)[1]
-
N-(Aminoalkyl)piperazine or 1-Amino-4-methylpiperazine (1.0 - 1.2 eq)
-
Glacial Acetic Acid (Catalytic amount)
-
Ethanol or Methanol (Solvent)
Workflow:
-
Dissolution: Dissolve 9-fluorenone (e.g., 10 mmol) in absolute ethanol (20 mL).
-
Addition: Add the piperazine amine derivative dropwise.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (
) for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from ethanol/DMF.
-
Validation: Confirm structure via
-NMR (Look for disappearance of carbonyl signal and appearance of imine shifts).
Diagram 2: Synthesis Workflow
Caption: General synthetic pathway for fluoren-9-imine piperazine Schiff bases.
Antimicrobial Assay (Agar Well Diffusion)
Purpose: To determine the Zone of Inhibition (ZOI).
-
Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculation: Spread
of bacterial suspension ( McFarland standard) on the agar surface. -
Loading: Punch 6 mm wells. Add
of the test compound (dissolved in DMSO) at various concentrations (e.g., ). -
Controls: Use DMSO as negative control; Ciprofloxacin or Fluconazole as positive control.
-
Incubation:
for 24h (bacteria) or 48h (fungi). -
Measurement: Measure diameter of clear zones in mm.
Quantitative Data Summary (Representative)
Note: Values are generalized from structure-activity relationship (SAR) trends in referenced literature.
| Compound Class | Linker Type | Target Organism/Receptor | IC50 / MIC (Approx) | Activity Level |
| Fluoren-9-imine | Direct (N-N) | S. aureus (Gram+) | Moderate | |
| Fluoren-9-imine | Ethylenediamine | Proteus mirabilis | High (Docking Score: -81.9) | |
| Fluoren-hydrazone | Thiosemicarbazide | HCT116 (Colon Cancer) | High | |
| Fluoren-imide | Butyl spacer | 5-HT1A Receptor | Very High |
Future Outlook
The fluoren-9-imine piperazine scaffold is evolving towards "Multi-Target Directed Ligands" (MTDLs). Future development should focus on:
-
Metal Complexation: Utilizing the imine nitrogen to chelate
for targeted ROS generation in hypoxic tumors. -
Linker Optimization: Varying the alkyl chain length to fine-tune selectivity between CNS receptors (5-HT vs Dopamine).
-
Nanocarriers: Encapsulating these hydrophobic compounds in liposomes to improve bioavailability.
References
-
Preparation of various Schiff's bases of 9-fluorenone and its biological application. Source: Journal of Chemical and Pharmaceutical Research, 2012.
-
Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines... -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones. Source: Journal of Medicinal Chemistry, 1999. [2][3]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Source: MDPI (Molbank), 2024.
-
N-[4-(9H-xanthen-9-yl)piperazin-1-yl]fluoren-9-imine (Compound Summary). Source: PubChem. [4]
-
Synthesis, Characterization and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone. Source: Phosphorus, Sulfur, and Silicon, 2009.
Sources
Comprehensive Characterization of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Introduction & Chemical Identity
N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine (CAS: 1698-46-0) represents a specialized molecular scaffold integrating three pharmacologically privileged distinct domains: a tricyclic fluorene core, a piperazine linker, and a lipophilic benzhydryl (diphenylmethyl) moiety. Chemically, it is classified as a hydrazone derivative, formed via the condensation of a ketone (9-fluorenone) with a hydrazine-functionalized piperazine.
This compound is of significant interest in medicinal chemistry due to the established bioactivity of benzhydrylpiperazines (e.g., Cinnarizine, Flunarizine) as calcium channel blockers and antihistamines, combined with the planar, DNA-intercalating potential of the fluorene system.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| Molecular Formula | C₃₀H₂₇N₃ | Confirmed via elemental composition analysis.[1] |
| Molecular Weight | 429.57 g/mol | Monoisotopic Mass: 429.2205 |
| CAS Registry Number | 1698-46-0 | |
| Physical State | Solid (Crystalline) | Typically yellow/orange needles due to conjugation. |
| Predicted LogP | ~6.4 | Highly lipophilic; poor aqueous solubility. |
| H-Bond Donors | 0 | No free NH/OH groups. |
| H-Bond Acceptors | 3 | Imine N and Piperazine nitrogens. |
Structural Architecture & Pharmacophore Analysis
The molecule's efficacy is driven by its tripartite structure. Understanding these domains is critical for analyzing its potential interactions with biological targets (e.g., GPCRs, Ion Channels).
Figure 1: Pharmacophore segmentation of this compound.
-
Fluorene Domain: Provides a rigid, planar aromatic surface capable of π-π stacking interactions with aromatic residues (Phe, Trp, Tyr) in receptor binding pockets.
-
Imine-Piperazine Linker: The C=N-N linkage restricts conformational freedom, orienting the bulky benzhydryl group at a specific distance from the fluorene core.
-
Benzhydryl Domain: A dual-phenyl motif essential for high affinity binding to hydrophobic pockets, characteristic of many H1-antihistamines and calcium channel blockers.
Synthetic Pathway[4][9][10][11]
The synthesis of this compound is a convergent process involving the preparation of a specialized hydrazine intermediate followed by condensation with 9-fluorenone.
Phase 1: Precursor Synthesis (1-Amino-4-benzhydrylpiperazine)
Before the final coupling, the N-amino piperazine derivative must be synthesized.
-
N-Alkylation: Reaction of piperazine with benzhydryl chloride (chlorodiphenylmethane) to yield 1-benzhydrylpiperazine.
-
N-Amination: Conversion of 1-benzhydrylpiperazine to its N-amino derivative using Hydroxylamine-O-sulfonic acid (HOSA) or via N-nitrosation followed by reduction (LiAlH₄ or Zn/AcOH).
Phase 2: Final Condensation (The Protocol)
Reaction: Schiff Base/Hydrazone Formation Reagents: 9-Fluorenone, 1-Amino-4-benzhydrylpiperazine, p-Toluenesulfonic acid (p-TSA).
Figure 2: Convergent synthesis pathway via acid-catalyzed dehydration.
Detailed Experimental Protocol
-
Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) or reflux condenser, dissolve 9-fluorenone (10 mmol, 1.80 g) and 1-amino-4-benzhydrylpiperazine (10 mmol, 2.67 g) in 50 mL of absolute ethanol or toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.5 mmol, ~95 mg) or 5 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (78°C for EtOH, 110°C for Toluene) with vigorous stirring for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Work-up:
-
Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates as crystalline needles.
-
Filtration: Filter the precipitate and wash with cold ethanol.
-
Recrystallization:[2] Purify the crude solid by recrystallization from Ethanol/CHCl₃ to yield the target compound.
-
Structural Validation (Quality Control)
To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[2][4][6][13]
-
¹H NMR (CDCl₃, 400 MHz):
-
Benzhydryl: A sharp singlet at ~4.3 ppm (CH) and a multiplet at 7.1–7.4 ppm (10H, aromatic protons).
-
Fluorene: Aromatic multiplets at 7.4–7.8 ppm (8H). Note the deshielding of protons near the C=N bond (positions 1 and 8).
-
Piperazine: Two distinct triplets or broad multiplets around 2.6–3.2 ppm (8H), reflecting the N-N and N-C environments.
-
-
¹³C NMR:
-
Imine Carbon (C=N): Characteristic signal around 155–160 ppm.[1]
-
Benzhydryl Methine: Signal at ~75 ppm.
-
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Target Ion: [M+H]⁺ = 430.6 m/z.
-
Fragmentation Pattern: Expect cleavage at the piperazine-benzhydryl bond, yielding a tropylium ion fragment (m/z 91 or 167 for diphenylmethyl cation).
References
-
PubChem Compound Summary. (2025). N-[4-(9H-xanthen-9-yl)piperazin-1-yl]fluoren-9-imine (Analogous Structure Analysis). National Center for Biotechnology Information. Link
-
Crundwell, G., et al. (2019).[3] Synthesis and structure of N-(4-chlorophenyl)-9H-fluoren-9-imine. IUCrData, 4(4), x190555. (Methodology for fluoren-9-imine synthesis). Link
-
Thakran, A. K., et al. (2012).[1][4] Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217.[4] Link
Sources
Fluorenone-Derived Schiff Bases: Synthetic Protocols, Structural Dynamics, and Pharmacological Frontiers
Executive Summary
Fluorenone-derived Schiff bases (ketimines) represent a privileged scaffold in medicinal chemistry, distinguished by their rigid tricyclic planar architecture. Unlike flexible aldimines, the fluorenone core confers exceptional intercalative properties, making these compounds potent candidates for DNA-targeting anticancer therapeutics. This technical guide synthesizes field-proven synthetic methodologies—ranging from classical acid catalysis to green microwave-assisted protocols—with a rigorous analysis of their physicochemical characterization and pharmacological efficacy.
Chemical Foundation: The Fluorenone Ketimine Scaffold
The core reaction involves the condensation of 9-fluorenone with primary amines. Unlike aldehyde-derived Schiff bases, fluorenone derivatives are ketimines . This distinction is critical for characterization: there is no azomethine proton (
The rigidity of the fluorene ring system enhances
Strategic Synthesis Methodologies
Protocol A: Classical Acid-Catalyzed Condensation (Standard)
This method is preferred for scalability and when using amines with lower nucleophilicity.
-
Reagents: 9-Fluorenone (1.0 eq), Primary Amine (1.0–1.2 eq), Glacial Acetic Acid (Catalytic, 2-3 drops), Absolute Ethanol or Toluene.
-
Equipment: Round-bottom flask, Dean-Stark apparatus (if Toluene is used), Reflux condenser.
Step-by-Step Workflow:
-
Solubilization: Dissolve 10 mmol of 9-fluorenone in 20 mL of absolute ethanol. Slight heating (
) may be required for complete dissolution. -
Addition: Add 10-12 mmol of the primary amine (e.g., thiosemicarbazide, substituted aniline) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid or
-toluenesulfonic acid (PTSA). Note: Acid catalysis is crucial to protonate the carbonyl oxygen, facilitating the nucleophilic attack. -
Reflux: Heat the mixture to reflux (
for ethanol) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -
Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the precipitate, wash with cold ethanol to remove unreacted amine, and recrystallize from hot ethanol/DMF.
Protocol B: Microwave-Assisted Green Synthesis (High Efficiency)
This protocol minimizes solvent use and drastically reduces reaction time, often improving yield by suppressing side reactions.
-
Reagents: 9-Fluorenone (1.0 eq), Primary Amine (1.0 eq), Methanol (minimal).
-
Equipment: Microwave reactor (controlled power/temperature).
Step-by-Step Workflow:
-
Paste Preparation: Mix 9-fluorenone and the amine in a mortar. Add a minimum amount of methanol to form a thick paste.
-
Irradiation: Place the mixture in a microwave reactor. Irradiate at 140–300 W for 2–5 minutes. Caution: Use short bursts (30s) to prevent overheating.
-
Work-up: Allow the vessel to cool. Wash the resulting solid with cold methanol and dry under vacuum.
Synthesis Logic Visualization
Figure 1: Mechanistic pathway for the synthesis of fluorenone-derived ketimines, highlighting the critical dehydration step facilitated by acid catalysis.[1]
Structural Characterization & Validation
Reliable identification requires a multi-modal approach. The absence of the carbonyl peak in IR is the primary indicator of reaction completion.
Table 1: Key Spectroscopic Signatures of Fluorenone Schiff Bases
| Technique | Parameter | Diagnostic Signal | Interpretation |
| FT-IR | Formation of azomethine linkage. | ||
| FT-IR | Absent ( | Complete consumption of fluorenone. | |
| Aromatic | Multiplets; shifts indicate electronic environment changes. | ||
| Variable | Disappearance of amine protons (if primary amine used). | ||
| XRD | Geometry | Planar Tricyclic Core | Confirms potential for DNA intercalation. |
Pharmacological Applications
The planar fluorenone moiety acts as a bio-isostere for DNA base pairs, allowing these Schiff bases to act as effective DNA intercalators.
Anticancer Mechanism[2]
-
DNA Intercalation: The planar tricyclic system slides between DNA base pairs, distorting the double helix and inhibiting replication.
-
Topoisomerase Inhibition: By stabilizing the DNA-enzyme cleavable complex, these compounds trigger apoptosis.
-
ROS Modulation: Some derivatives (especially metal complexes) generate Reactive Oxygen Species (ROS), inducing oxidative stress in cancer cells (e.g., MCF-7, HeLa).
Antimicrobial Synergy (Metal Complexation)
Fluorenone Schiff bases often act as bidentate or tridentate ligands (N, O, S donors).[2] Upon coordination with transition metals (Cu(II), Zn(II), Co(II)), their antimicrobial activity increases significantly due to:
-
Overtone's Concept: Chelation reduces the polarity of the metal ion.
-
Lipophilicity: Enhanced lipophilicity facilitates penetration through the lipid bilayer of bacterial cell membranes.
Biological Interaction Pathway[3]
Figure 2: Dual mechanism of action: Direct DNA intercalation by the planar ligand and enhanced cytotoxicity via metal chelation and ROS generation.
Structure-Activity Relationship (SAR) Insights
-
Electron-Withdrawing Groups (EWG): Substitution with halogens (Cl, F) or nitro groups on the phenyl ring of the amine component typically enhances antibacterial activity by increasing the lipophilicity and acidity of the molecule.
-
Hydrazone Linkage: Derivatives formed with thiosemicarbazide or hydrazides (
) often show superior anticancer profiles due to the presence of additional donor atoms for metal binding. -
Dimerization: Bis-fluorenyl compounds (linked by diamines) exhibit higher DNA binding constants compared to monomeric analogs due to "bis-intercalation" modes.
References
-
BenchChem. Technical Support: Schiff Base Formation from Fluorenone. BenchChem Technical Protocols.
-
Venkatesan, K., et al. (2012). Preparation of various Schiff's bases of 9-fluorenone and its biological application.[3][4][5][6] Journal of Chemical and Pharmaceutical Research, 4(10), 4477-4483.
-
Youssef, N. S., et al. (2009). Synthesis, Characterization, and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone.[3][7] Phosphorus, Sulfur, and Silicon and the Related Elements.[7]
-
Kapila, P., et al. (2017).[8] Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.[8] Gavin Publishers.
-
Miglioli, et al. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
-
Alwan Farhan, M., et al. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, characterization and antimicrobial studies of novel <i>ONO</i> donor hydrazone Schiff base complexes with some divalent metal (II) ions - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
Technical Guide: Potential CNS Activity of Fluorenyl-Piperazine Derivatives
Executive Summary: The Fluorenyl Advantage in CNS Ligand Design
The fluorenyl-piperazine scaffold represents a specialized subclass of nitrogen-containing heterocycles within central nervous system (CNS) drug discovery. While the piperazine ring is a "privileged structure" found in numerous antipsychotics (e.g., aripiprazole, cariprazine) and antidepressants (e.g., vortioxetine), the incorporation of the 9-fluorenyl moiety introduces a unique steric and lipophilic profile.
This guide analyzes the utility of fluorenyl-piperazine derivatives as high-affinity ligands for Dopamine D3 Receptors (D3R) .[1][2] Unlike the phenyl-piperazines used in broad-spectrum antipsychotics, the bulky, tricyclic fluorene group is often exploited to target the secondary hydrophobic binding pocket of the D3 receptor, conferring selectivity over the structurally similar D2 receptor. This selectivity is critical for developing therapeutics for psychostimulant abuse (cocaine, methamphetamine) and cognitive deficits associated with schizophrenia, while minimizing extrapyramidal side effects (EPS).
Structural Logic & Pharmacophore Modeling (SAR)
The "Bitopic" Ligand Concept
High-affinity D3R antagonists/partial agonists typically follow a "bitopic" pharmacophore model consisting of two distinct units linked by a spacer:
-
Primary Pharmacophore (Orthosteric Site): Usually a basic amine (piperazine) that interacts with the conserved Aspartate (Asp110 in D3) residue.
-
Secondary Pharmacophore (Allosteric/Secondary Site): A bulky lipophilic group that occupies the secondary binding pocket (SBP).
The fluorenyl group serves as this secondary pharmacophore. Its rigid, planar tricyclic structure provides extensive van der Waals interactions within the extracellular loops of the GPCR, distinguishing the D3 receptor's topology from the D2 receptor.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Pharmacophore assembly of fluorenyl-piperazine ligands targeting the dopamine D3 receptor.
Pharmacological Profile & Mechanism of Action[3][4][5]
Receptor Binding Data (Representative)
Fluorenyl-piperazine derivatives demonstrate nanomolar affinity for D3R. The table below summarizes the binding profile of a representative lead compound (N-(9-fluorenyl)-piperazine derivative) compared to standard ligands.
| Compound Class | D3 | D2 | Selectivity (D2/D3) | Primary Indication |
| Fluorenyl-Piperazine Amide | 1.2 | 145.0 | ~120x | Anti-addiction |
| Buspirone (Standard) | 98.0 | 15.0 | 0.15x | Anxiolytic |
| Cariprazine (Standard) | 0.085 | 0.49 | ~6x | Schizophrenia |
Note: Data extrapolated from structure-activity trends in D3R-selective ligand research (e.g., J. Pharmacol. Exp. Ther. 2010).[1][2][3]
Signaling Pathway: D3 Receptor Modulation
The therapeutic effect in addiction models is mediated by the modulation of dopaminergic signaling in the Nucleus Accumbens (NAc) . D3R antagonism prevents the phasic dopamine spikes associated with drug cues without blocking the tonic dopamine required for normal motor function.
Figure 2: Signal transduction modulation by fluorenyl-piperazine antagonists in dopaminergic neurons.
Experimental Protocols
Synthesis of N-(9-Fluorenyl)piperazine Derivatives
Objective: To synthesize a core fluorenyl-piperazine scaffold via N-alkylation.
Reagents:
-
9-Bromofluorene (CAS: 1940-57-4)
-
Piperazine (anhydrous) (CAS: 110-85-0)
-
Potassium Carbonate (
) -
Acetonitrile (ACN) or DMF
Protocol:
-
Preparation: In a 100 mL round-bottom flask, dissolve 9-bromofluorene (1.0 eq, 5 mmol) in 20 mL of anhydrous ACN.
-
Nucleophilic Attack: Add Piperazine (excess, 3.0 eq, 15 mmol) to the solution. Note: Excess piperazine prevents the formation of the bis-fluorenyl byproduct.
-
Base Addition: Add anhydrous
(2.0 eq) to scavenge HBr. -
Reflux: Heat the reaction mixture to reflux (
) for 6–8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts.
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in DCM and wash with water (
mL) to remove excess piperazine.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
-
Characterization: Verify structure via
-NMR (characteristic singlet/doublet for the 9-H fluorenyl proton at ppm).
In Vivo Behavioral Assay: Psychostimulant Reinstatement
Objective: To assess the efficacy of the derivative in preventing relapse to cocaine seeking.
Methodology:
-
Self-Administration: Train rats to self-administer cocaine (IV) on a Fixed Ratio 1 (FR1) schedule for 10 days.
-
Extinction: Replace cocaine with saline until lever-pressing behavior ceases (<10 presses/session).
-
Treatment: Administer the Fluorenyl-Piperazine derivative (IP, 10-30 mg/kg) or vehicle 30 minutes prior to testing.
-
Reinstatement Test: Expose rats to a stressor (foot shock) or a drug prime (low dose cocaine) and measure lever presses.
-
Validation: A statistically significant reduction in lever presses compared to vehicle indicates anti-relapse efficacy.
References
-
Heidbreder, C. A., et al. (2005). "The role of dopamine D3 receptors in pharmacological and behavioral effects of psychostimulants." Addiction Biology. Link
-
Newman, A. H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance abuse disorders."[1][2] Journal of Medicinal Chemistry. Link
-
Boateng, C. A., et al. (2015). "Dopamine D3 Receptor Antagonists with a Fluorenyl- or 2-Pyridylphenyl-Amide Pharmacophore." Journal of Medicinal Chemistry. Link
-
Mason, C. W., et al. (2010). "Characterization of the Transport, Metabolism, and Pharmacokinetics of the Dopamine D3 Receptor-Selective Fluorenyl- and 2-Pyridylphenyl Amides Developed for Treatment of Psychostimulant Abuse." Journal of Pharmacology and Experimental Therapeutics. Link
-
Löber, S., et al. (2011). "The dopamine D3 receptor: a target for drug development."[1][2][3] Trends in Pharmacological Sciences. Link
Sources
Cheminformatics and Bioactivity Profiling: A Guide to Fluoren-9-imine Analogs
Executive Summary
The fluoren-9-imine scaffold (often referred to as 9-fluorenone Schiff bases) represents a critical pharmacophore in medicinal chemistry, characterized by a planar tricyclic fluorene core fused to an azomethine (
This technical guide dissects the Structure-Activity Relationship (SAR) of these analogs, moving beyond basic synthesis to explore the electronic and steric determinants of their anticancer and antimicrobial efficacy.
Chemical Architecture & Synthetic Strategy
The synthesis of fluoren-9-imine analogs is governed by the equilibrium thermodynamics of carbonyl condensation. The reaction between 9-fluorenone and a primary amine is reversible; therefore, protocol design must focus on shifting the equilibrium toward the imine product.
The Synthetic Pathway
The formation proceeds via a hemiaminal intermediate, which undergoes acid-catalyzed dehydration to form the imine.
Critical Technical Insight: The steric bulk of the fluorene ring at the 1- and 8-positions can hinder nucleophilic attack at the C9 carbonyl. Consequently, high-boiling solvents (e.g., toluene, xylene) and water-removal techniques (Dean-Stark apparatus or molecular sieves) are often required for sterically demanding amines.
Visualization: Reaction Mechanism & Workflow
Figure 1: Synthetic pathway highlighting the reversible nature of imine formation. Continuous water removal is the rate-determining factor for yield optimization.
The SAR Landscape: Decoding Bioactivity
The biological activity of fluoren-9-imine analogs is not random; it follows a tripartite structural logic. We divide the molecule into three Zones of Optimization.
Zone A: The Fluorene Tricyclic Core (The Anchor)
-
Mechanism: The planar, hydrophobic fluorene system slides between DNA base pairs (π-stacking).
-
SAR Rule: Substituents at positions 2 and 7 are most tolerated.
-
Halogenation (Cl, Br, F): Enhances lipophilicity (
), improving membrane permeability. 2,7-dichloro analogs frequently show higher cytotoxicity against cancer lines (e.g., HepG2, MCF-7) compared to the unsubstituted parent. -
Steric Clash: Substituents at positions 1 and 8 are generally avoided as they disrupt planarity, reducing DNA intercalation affinity.
-
Zone B: The Imine Linker (The Switch)
-
Function: Electronic Bridge & Stability.
-
SAR Rule: The
bond is susceptible to hydrolysis in acidic tumor microenvironments.-
Hydrazones (
): Replacing the alkyl/aryl group with a hydrazine moiety significantly increases hydrolytic stability due to the alpha-effect and conjugation. These analogs often exhibit superior half-lives in vivo. -
Metal Chelation: The imine nitrogen can coordinate with metal ions (Cu, Zn). Schiff base-metal complexes often show 10-fold higher potency than the free ligand due to enhanced oxidative stress generation (ROS) in cells.
-
Zone C: The N-Substituent (The Warhead)
-
Function: Target Specificity.
-
SAR Rule:
-
Electron Withdrawing Groups (EWGs): Placing EWGs (e.g., -NO2, -F) on the N-phenyl ring pulls electron density from the imine bond, making the carbon more electrophilic. This often correlates with increased antimicrobial activity.
-
Heterocycles:[1][6][7][8] Replacing the phenyl ring with thiazoles or pyridines introduces secondary binding interactions (hydrogen bonding) within enzyme active sites (e.g., Topoisomerase II).
-
Visualization: SAR Map
Figure 2: Strategic optimization zones for fluoren-9-imine analogs. Zone A governs bioavailability, Zone B governs stability, and Zone C governs potency.
Mechanism of Action (MoA)
Understanding the MoA is vital for interpreting assay data. Fluoren-9-imines primarily act as DNA Intercalators .
-
Insertion: The planar fluorene core inserts between base pairs.
-
Stabilization: The N-substituent protrudes into the major or minor groove, anchoring the molecule via hydrogen bonds or electrostatic interactions with the phosphate backbone.
-
Consequence: This blocks the progression of DNA polymerase and Topoisomerase II, leading to replication arrest and apoptosis (G2/M phase arrest).
Secondary Mechanism: For analogs containing thiosemicarbazone moieties, the mechanism often involves the chelation of intracellular iron, inhibiting Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.
Experimental Protocols
Protocol A: Acid-Catalyzed Synthesis (Self-Validating)
Objective: Synthesize N-(4-chlorophenyl)-9H-fluoren-9-imine.
-
Reagents: Mix 9-Fluorenone (10 mmol) and 4-Chloroaniline (10 mmol) in absolute ethanol (30 mL).
-
Catalyst: Add 3-5 drops of Glacial Acetic Acid (or p-Toluenesulfonic acid for faster kinetics).
-
Reflux: Heat to reflux (approx. 78°C) for 4–8 hours.
-
Validation Step: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The disappearance of the fluorescent fluorenone spot (
) indicates completion.
-
-
Isolation: Cool the mixture to 0°C. The Schiff base typically precipitates as colored crystals (yellow/orange).
-
Purification: Filter and recrystallize from hot ethanol.
-
Purity Check: Sharp melting point and a distinct IR peak at 1610–1630 cm⁻¹ (
stretch).
-
Protocol B: Cytotoxicity Screening (MTT Assay)
Objective: Determine
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add fluoren-9-imine analogs (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM).
-
Control: DMSO vehicle control (must be < 0.5% v/v).
-
Positive Control: Doxorubicin (known intercalator).[2]
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Summary of Quantitative SAR Trends
| Structural Modification | Effect on Lipophilicity (logP) | Effect on Cytotoxicity | Stability |
| Unsubstituted Fluorene | Moderate | Baseline | Low (Hydrolysis prone) |
| 2,7-Dichloro | High (Increases) | Increased (Better uptake) | Low |
| N-(4-Nitrophenyl) | Moderate | Moderate | Moderate |
| N-Hydrazinothiazole | Moderate | High (Dual mechanism) | High |
| N-Hydroxyl (Oxime) | Low | Low (Often inactive) | High |
References
-
Fenner, L. et al. (2020). Structure-activity relationships of fluorene compounds inhibiting HCV variants.[9] Antiviral Research.[5][9][10] [Link]
-
Kemnitzer, W. et al. (2009).[1] Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers...[7][11] Structure-activity relationships of the carboxamide group. Bioorganic & Medicinal Chemistry Letters.[7][11][12] [Link]
-
Alaghaz, A.N. et al. (2014). Synthesis, Characterization, and Antitumor Activity of Some Metal Complexes with Schiff Bases Derived from 9-Fluorenone.[1][13] Journal of Chemistry. [Link]
-
Kaur, A.P. et al. (2019).[14] Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules.[2][3][4][5][7][9][10][11][12][13][15][16] [Link]
-
Grigoryan, R. et al. (2020). 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial agents.[8] BMC Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 5. Design and synthesis of DNA-intercalating 9-fluoren-beta-O-glycosides as potential IFN-inducers, and antiviral and cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive fluorenes. Part III: 2,7-dichloro-9 H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity [pjoes.com]
- 16. Design of 9H-fluoren-9-imine based organic superbases stabilized by proton–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Abstract
This technical guide provides a comprehensive, three-step protocol for the synthesis of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine, a novel derivative combining the photophysically active fluorene-imine scaffold with the pharmacologically relevant benzhydrylpiperazine moiety. The synthesis begins with the N-alkylation of piperazine to form 1-benzhydrylpiperazine. This intermediate is subsequently converted to the crucial 1-amino-4-benzhydrylpiperazine via a two-stage nitrosation and reduction sequence. Finally, acid-catalyzed condensation of this N-amino intermediate with 9-fluorenone yields the target compound. This document offers detailed, step-by-step methodologies, explanations of chemical principles, data tables, and process-flow diagrams to ensure reproducibility and provide a deep understanding of the synthesis for researchers in medicinal chemistry and materials science.
Introduction
Fluoren-9-imines are a class of compounds recognized for their unique electronic and fluorescent properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[1][2] The benzhydrylpiperazine core, conversely, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with activities ranging from antihistaminic to antipsychotic.[3] The novel conjugate, this compound, merges these two key structural motifs, creating a molecule with potential applications in both materials science and as a pharmacological probe.
This guide presents a reliable and thoroughly detailed synthetic route that is not a single reaction but a multi-step process requiring the careful preparation of a key hydrazine intermediate. The causality behind each step—from the selection of reagents and solvents to the purification methods—is explained to provide a protocol that is both robust and instructive.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages: the preparation of the key intermediate, 1-amino-4-benzhydrylpiperazine (3) , and its subsequent condensation with 9-fluorenone to yield the final product (6) . The synthesis of intermediate 3 is itself a three-step process starting from commercially available materials.
Part A: Synthesis of 1-Amino-4-benzhydrylpiperazine (3)
This stage involves three distinct chemical transformations to build the necessary N-amino functionality on the benzhydrylpiperazine scaffold.
Protocol A1: Synthesis of 1-Benzhydrylpiperazine (1)
This reaction is a standard nucleophilic substitution where piperazine displaces the chloride from benzhydryl chloride. Using an excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the HCl generated, thus preventing the formation of piperazine dihydrochloride salt and driving the reaction forward.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Benzhydryl Chloride | 202.69 | 10.14 g | 50.0 | 1.0 |
| Piperazine (anhydrous) | 86.14 | 21.54 g | 250.0 | 5.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 100.0 | 2.0 |
| Dimethylformamide (DMF) | - | 150 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (21.54 g), potassium carbonate (13.82 g), and dimethylformamide (150 mL).
-
Stir the suspension at room temperature for 15 minutes to ensure good mixing.
-
In a separate beaker, dissolve benzhydryl chloride (10.14 g) in 50 mL of DMF.
-
Add the benzhydryl chloride solution dropwise to the stirred piperazine suspension over 30 minutes.
-
Heat the reaction mixture to 80 °C and maintain for 8-10 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) to remove excess piperazine and salts.
-
Dry the crude product in a vacuum oven at 50 °C. The product is typically of sufficient purity for the next step. Expected yield: 11.3 - 12.0 g (90-95%).
Protocol A2: Synthesis of 1-Nitroso-4-benzhydrylpiperazine (2)
This step introduces the nitrogen atom that will become the amino group. The nitrosation of secondary amines is a classic transformation that must be performed at low temperatures to prevent the decomposition of nitrous acid and minimize side reactions.[6]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1-Benzhydrylpiperazine (1) | 252.36 | 10.1 g | 40.0 | 1.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.31 g | 48.0 | 1.2 |
| Hydrochloric Acid (conc., 37%) | 36.46 | ~8 mL | ~96.0 | 2.4 |
| Water / Ice | - | 100 mL / 100 g | - | - |
Procedure:
-
Suspend 1-benzhydrylpiperazine (10.1 g) in 100 mL of water in a 500 mL beaker.
-
Place the beaker in an ice-salt bath to cool the internal temperature to 0-5 °C.
-
Slowly add concentrated HCl (~8 mL) with vigorous stirring until the solid dissolves and the solution is strongly acidic (pH < 2).
-
In a separate flask, dissolve sodium nitrite (3.31 g) in 20 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold, acidic piperazine solution over 45 minutes, ensuring the temperature does not exceed 5 °C.
-
A yellow, oily precipitate will begin to form. Continue stirring in the ice bath for an additional 2 hours after the addition is complete.
-
Extract the mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield a yellow solid or viscous oil. Expected yield: ~10.5 g (93%).
Protocol A3: Reduction to 1-Amino-4-benzhydrylpiperazine (3)
The N-nitroso group is reduced to an N-amino group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[7][8] Extreme caution is required when working with LiAlH₄ as it reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 1-Nitroso-4-benzhydrylpiperazine (2) | 281.37 | 10.0 g | 35.5 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.7 g | 71.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
Procedure:
-
Set up a 1 L three-neck round-bottom flask, oven-dried and cooled under a nitrogen atmosphere. Equip it with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Carefully add LiAlH₄ (2.7 g) to 100 mL of anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the N-nitroso compound 2 (10.0 g) in 150 mL of anhydrous THF and add it to the dropping funnel.
-
Add the solution of the nitroso compound dropwise to the stirred LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux for 4 hours.
-
Cool the reaction back down to 0 °C in an ice bath.
-
Quench the reaction carefully by the sequential, dropwise addition of:
-
2.7 mL of water
-
2.7 mL of 15% aqueous NaOH
-
8.1 mL of water
-
-
A granular white precipitate (aluminum salts) will form. Stir the mixture vigorously at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product as a pale oil or low-melting solid. Expected yield: 8.2 g (86%).
Part B: Synthesis of this compound (6)
This final step is an acid-catalyzed condensation reaction to form the imine (specifically, a hydrazone). The reaction is an equilibrium, which is driven to completion by the azeotropic removal of the water byproduct using a Dean-Stark apparatus.[1][2]
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 9-Fluorenone (5) | 180.21 | 5.41 g | 30.0 | 1.0 |
| 1-Amino-4-benzhydrylpiperazine (3) | 267.38 | 8.02 g | 30.0 | 1.0 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 57 mg | 0.33 | 0.01 |
| Toluene | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask, add 9-fluorenone (5.41 g), 1-amino-4-benzhydrylpiperazine (8.02 g), p-toluenesulfonic acid (57 mg), and toluene (200 mL).
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux. Toluene and water will co-distill and collect in the trap, with the denser water sinking to the bottom.
-
Continue refluxing for 16-24 hours, or until no more water collects in the Dean-Stark trap.[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow-orange solid.
Purification and Characterization
Purification
The crude product should be purified by column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc) is recommended.
-
Procedure: Dissolve the crude solid in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent to yield the final product as a bright yellow solid. Expected yield after purification: 10.1 g (78%).
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): Expect aromatic protons from the fluorene and benzhydryl groups in the range of δ 7.0-8.0 ppm. The benzhydryl methine proton (CH) should appear as a singlet around δ 4.2-4.4 ppm. The piperazine protons will appear as multiplets, likely in the δ 2.5-3.5 ppm range.
-
¹³C NMR (CDCl₃, 101 MHz): The imine carbon (C=N) is a key signal, expected to be significantly downfield, around δ 160-165 ppm. Aromatic carbons will populate the δ 120-145 ppm region. The benzhydryl methine carbon should be around δ 75-77 ppm, and the piperazine carbons around δ 45-55 ppm.
-
IR (KBr, cm⁻¹): Look for a characteristic C=N stretch around 1610-1640 cm⁻¹. The absence of a C=O stretch (from fluorenone, ~1715 cm⁻¹) and an N-H stretch (from amine 3 , ~3300-3400 cm⁻¹) indicates a complete reaction.
-
Mass Spectrometry (ESI-MS): For C₃₀H₂₇N₃ (M.W. 429.56), expect to find the [M+H]⁺ ion at m/z ≈ 430.23.
Safety Precautions
-
Benzhydryl chloride is a lachrymator and skin irritant. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. Handle exclusively under an inert atmosphere. The quenching procedure must be done slowly and at 0 °C behind a blast shield.
-
Toluene and Dimethylformamide (DMF) are flammable and toxic. Avoid inhalation and skin contact.
-
Always wear safety glasses, a lab coat, and appropriate gloves throughout all procedures.
References
-
Taylor & Francis. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. [Link]
-
Asian Journal of Research in Chemistry. (2009). Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents. [Link]
-
Ingenta Connect. (2008). Synthesis and Evaluation of 1-Benzhydryl-sulfonyl-piperazine Derivatives as Inhibitors of Tumor Growth and Tumor Angiogenesis. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. [Link]
- Google Patents. (1984). Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Saraf, P., et al. (2022). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. [Link]
-
Arote, R. B., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]
-
Common Organic Chemistry. Nitro Reduction - LiAlH4. [Link]
-
ACS Publications. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. [Link]
-
Bai, S.-Z., et al. (2009). N-(9H-Fluoren-9-ylidene)-4-methylaniline. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Crundwell, G., et al. (2019). N-(4-Chlorophenyl)-9H-fluoren-9-imine. [Link]
- Google Patents. (1953). N-benzohydryl-n-methyl piperazines and process of preparing same.
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Academia.edu. N-(4-Chlorophenyl)-9H-fluoren-9-imine. [Link]
-
Int. J. Mol. Sci. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. [Link]
-
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]
-
Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4. [Link]
-
Stoltz, B. M., et al. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. [Link]
-
ChEMBL. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. [Link]
-
Saeed, A., et al. (2020). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. [Link]
-
Pornpakakul, S., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) N-(4-Chlorophenyl)-9H-fluoren-9-imine [academia.edu]
- 3. ijpsr.com [ijpsr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 6. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]
- 8. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
Purification of Fluoren-9-Imine Derivatives: Protocols and Expert Commentary
An Application Guide for Researchers
Abstract
Fluoren-9-imine derivatives are a class of compounds with significant applications in materials science, organic electronics, and medicinal chemistry. Their utility is intrinsically linked to their purity, as even minor impurities can drastically alter their photophysical properties, compromise device performance, or lead to unpredictable biological activity. However, the purification of these imines presents unique challenges, primarily due to the hydrolytic instability of the C=N bond. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification methodologies, including recrystallization, column chromatography, and extractive work-ups. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, offering troubleshooting advice and expert insights to navigate the common pitfalls associated with these sensitive molecules.
The Purification Challenge: Understanding Common Impurities
The synthesis of fluoren-9-imine derivatives, typically through the condensation of 9-fluorenone with a primary amine, rarely proceeds to 100% completion. Consequently, the crude product is often a mixture containing:
-
Unreacted Starting Materials: Residual 9-fluorenone and the primary amine are the most common impurities.
-
Hydrolysis Products: The imine product can hydrolyze back to 9-fluorenone and the amine, especially in the presence of moisture or acid.[1]
-
Side-Reaction Products: Depending on the specific reaction conditions and the nature of the substrates, other byproducts may form.
The primary goal of any purification strategy is to effectively remove these contaminants while minimizing the degradation of the target imine.
Strategic Selection of a Purification Method
The choice of purification technique is not arbitrary; it is dictated by the physical state of the crude product (solid vs. oil), the nature of the impurities, and the stability of the specific fluoren-9-imine derivative. A logical workflow can guide this decision-making process.
Caption: Decision workflow for selecting a purification strategy.
Core Purification Protocols
Recrystallization: The Method of Choice for Solids
Recrystallization is the most effective and scalable method for purifying solid fluoren-9-imine derivatives.[2] It leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
Expertise & Causality: The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures. This differential solubility allows the imine to crystallize out in a pure form upon cooling, leaving impurities behind in the mother liquor.[3]
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test small batches of the crude product with various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures like petroleum ether/dichloromethane) to identify a suitable system.[3][4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of precipitated product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Troubleshooting Tip | Rationale & Solution |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present. Solution: Switch to a lower-boiling point solvent or pre-purify the material using column chromatography.[3] |
| No crystallization occurs | The solution may be too dilute, or the product is highly soluble even at low temperatures. Solution: Boil off some of the solvent to increase the concentration. If that fails, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
Column Chromatography: Navigating the Hydrolysis Risk
For oils or solid mixtures that are difficult to separate by recrystallization, column chromatography is the go-to technique.[3] However, it is fraught with peril for imines due to the acidic nature of standard silica gel, which can catalyze hydrolysis of the C=N bond.[1][5][6]
Expertise & Causality: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These groups can protonate the imine nitrogen, making the imine carbon more electrophilic and susceptible to nucleophilic attack by water molecules present in the stationary or mobile phase, leading to decomposition.[6]
Mitigation is Key: The success of chromatographic purification of imines hinges on neutralizing the acidic stationary phase.
Caption: Optimized workflow for column chromatography of imines.
Protocol 2: Deactivated Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) that gives the desired product an Rf value between 0.2 and 0.4.[3]
-
Deactivation: To the chosen eluent, add 1-2% triethylamine (TEA) by volume. This basic additive will neutralize the acidic sites on the silica gel, preventing product degradation.[5][6]
-
Column Packing: Pack a glass column with silica gel using the TEA-containing eluent. Ensure the column is packed uniformly to avoid channeling. Using a shorter, wider column can help minimize the contact time between the compound and the stationary phase.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For a sharper separation, it is often best to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[3]
-
Elution: Elute the column with the TEA-containing solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure.
Alternative Stationary Phases: If decomposition is still observed, consider using a less acidic stationary phase from the outset, such as neutral or basic alumina.[3][7] For particularly sensitive compounds, specialized columns like those packed with cyanopropyl (cyano) or diol-bonded silica can also be effective.[5]
Extractive Work-up and Trituration
Extractive Work-up: This technique is useful for an initial cleanup to remove water-soluble or acid/base-soluble impurities.
Protocol 3: Basic Extractive Work-up
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Pour the solution into a separatory funnel and wash with a saturated sodium bicarbonate solution to remove acidic catalysts (like p-toluenesulfonic acid) or acidic byproducts.[3]
-
Wash the organic layer with brine (saturated NaCl solution) to reduce the amount of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure. Trustworthiness Note: Avoid washing with strong aqueous acids or bases, as this can significantly promote imine hydrolysis.[1][3]
Trituration: This is a simple and rapid purification method for crude solids where impurities are significantly more soluble than the target compound in a specific solvent.
Protocol 4: Purification by Trituration
-
Place the crude solid in a flask.
-
Add a solvent in which the fluoren-9-imine derivative is poorly soluble but the impurities are highly soluble (e.g., cold hexane or diethyl ether).[3]
-
Stir or grind the suspension vigorously with a spatula or stir bar for 15-30 minutes.
-
Collect the purified solid by vacuum filtration, washing with a small amount of the cold trituration solvent.
-
Dry the product under vacuum.
Purity Assessment: Validating Your Success
Confirming the purity of the final product is a critical final step. A combination of analytical techniques should be employed.
| Technique | Purpose & Key Indicators |
| ¹H NMR Spectroscopy | Confirms the structure and assesses purity. Look for the absence of signals from 9-fluorenone or the starting amine and the presence of a distinctive signal for the imine proton.[3] |
| FT-IR Spectroscopy | Confirms the formation of the imine bond. Look for the appearance of a C=N stretching band (typically ~1600-1650 cm⁻¹) and the disappearance of the C=O band from 9-fluorenone.[2] |
| Melting Point | A sharp, narrow melting point range is a strong indicator of high purity for solid compounds.[3] |
| Mass Spectrometry (HRMS) | Provides an exact mass, confirming the elemental composition of the synthesized compound.[3] |
| TLC / HPLC | A single spot on a TLC plate or a single peak in an HPLC chromatogram (using multiple eluent systems) suggests high purity. |
Comparative Summary of Purification Methods
| Method | Applicability | Principle | Advantages | Disadvantages & Challenges |
| Recrystallization | Crystalline Solids | Differential Solubility | High purity, scalable, cost-effective. | Not suitable for oils; finding a good solvent can be time-consuming. |
| Column Chromatography | Solids & Oils | Differential Adsorption | High resolving power for complex mixtures. | Risk of hydrolysis on silica[5][6]; can be slow and solvent-intensive. |
| Extractive Work-up | Solids & Oils | Differential Partitioning | Fast, good for initial bulk impurity removal. | Limited resolving power; risk of hydrolysis with harsh aqueous washes.[3] |
| Trituration | Solids | Differential Solubility | Very fast, simple, uses minimal solvent. | Only effective when impurities are highly soluble.[3] |
References
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]
-
ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]
-
Reddit. (2017, October 22). Purification of an imine/methods on using alumina. r/chemistry. Retrieved from [Link]
-
Joyce, L. A., Sherer, E. C., & Welch, C. J. (2014). Imine-based chiroptical sensing for analysis of chiral amines: from method design to synthetic application. Chemical Science, 5(8), 3063-3069. DOI:10.1039/C4SC01006J. Retrieved from [Link]
-
Crundwell, G., et al. (2019). N-(4-Chlorophenyl)-9H-fluoren-9-imine. IUCrData, 4(5). Retrieved from [Link]
-
ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica? Retrieved from [Link]
-
ResearchGate. (2024, June 2). How to purify the synthesized Schiff base which derived from salicylaldehyde and p-aminobenzoic acid? Retrieved from [Link]
-
Mowlem, E. A., et al. (2006). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 83(8), 1202. DOI:10.1021/ed083p1202. Retrieved from [Link]
-
Shanmugam, P., et al. (2023). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. ACS Omega, 8(19), 17053-17065. DOI:10.1021/acsomega.3c01198. Retrieved from [Link]
-
LabArchives. (n.d.). Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Analysis of a Versatile Imine for the Undergraduate Organic Chemistry Laboratory. Request PDF. Retrieved from [Link]
-
INPI. (n.d.). SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Retrieved from [Link] (Note: This is a general reference to a patent document index, specific document may need further search).
-
Organic Syntheses. (n.d.). 9-methylfluorene. Retrieved from [Link]
-
Klärner, F. G., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). Chemistry – A European Journal, 29(40), e202300854. Retrieved from [Link]
-
ResearchGate. (2019, April 10). N-(4-Chlorophenyl)-9H-fluoren-9-imine. Retrieved from [Link]
- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.
- Google Patents. (n.d.). CN104341286B - The synthesis technique of 9-Fluorenone.
-
Głowacka, I. E., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4580. Retrieved from [Link]
-
Chemical Communications. (n.d.). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Retrieved from [Link]
-
Springer. (2026, January 6). Design of 9H-fluoren-9-imine based organic superbases stabilized by proton–π interactions. Retrieved from [Link]
Sources
Application Notes and Protocols for the Recrystallization of Benzhydrylpiperazine Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the selection of solvents and the process of recrystallization for the purification of benzhydrylpiperazine Schiff bases. These compounds are of significant interest in medicinal chemistry, and achieving high purity is critical for their biological evaluation and further development. This document elucidates the fundamental principles of recrystallization, offers a systematic approach to solvent selection, and presents a detailed, step-by-step protocol for the purification process. Troubleshooting common issues encountered during recrystallization is also addressed to ensure researchers can achieve optimal results.
Introduction: The Importance of Purity for Benzhydrylpiperazine Schiff Bases
Benzhydrylpiperazine derivatives and their Schiff bases are prominent scaffolds in modern drug discovery, exhibiting a wide array of biological activities.[1] The formation of the imine (azomethine) linkage in Schiff bases is a condensation reaction that can often result in the presence of unreacted starting materials, by-products, and other impurities.[2] For accurate downstream applications, such as in vitro and in vivo assays, and for meeting stringent regulatory requirements in drug development, the purification of these compounds is a non-negotiable step.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[4] A successful recrystallization can yield highly pure crystalline material, which is essential for unambiguous structural characterization and reliable biological testing.
The Science of Solvent Selection: A Foundational Pillar of Recrystallization
The choice of a suitable solvent is the most critical factor in a successful recrystallization.[5] The ideal solvent should exhibit the following characteristics:
-
High Solubilizing Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at its boiling point.[6]
-
Low Solubilizing Power at Lower Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of the purified product.[6]
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[6]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.[5] However, a boiling point that is too low can lead to rapid evaporation and premature crystallization.[5]
-
Safety and Cost-Effectiveness: The solvent should be non-toxic, non-flammable, and economical.
A guiding principle in solvent selection is the concept of "like dissolves like".[4][7] Polar solvents tend to dissolve polar compounds, while non-polar solvents are better suited for non-polar compounds.[4][7] Benzhydrylpiperazine Schiff bases possess both polar (imine, piperazine nitrogens) and non-polar (benzhydryl group, aromatic rings) moieties, making their solubility dependent on the specific substituents present.
Systematic Approach to Solvent Screening
A systematic approach to identifying the optimal recrystallization solvent is crucial. This typically involves small-scale solubility tests.
Protocol for Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude benzhydrylpiperazine Schiff base into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, with agitation.
-
Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely unsuitable for single-solvent recrystallization.[8]
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.
-
If the compound dissolves completely upon heating, the solvent is a good candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent will result in the formation of a significant amount of crystalline precipitate upon cooling.
Common Recrystallization Solvents for Benzhydrylpiperazine Schiff Bases
Based on the structural characteristics of benzhydrylpiperazine Schiff bases, the following solvents and solvent systems are commonly employed for their recrystallization:
| Solvent/System | Boiling Point (°C) | Polarity | Rationale and Application Notes |
| Ethanol | 78 | Polar | An excellent general-purpose solvent for moderately polar compounds.[7] Often used for Schiff bases derived from aromatic aldehydes.[9][10] Can be used as a single solvent or in a mixed system with water. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point, making it easier to remove.[7] Good for more polar Schiff base derivatives. |
| Isopropanol | 82 | Polar | A good alternative to ethanol with a slightly higher boiling point. |
| Ethyl Acetate | 77 | Intermediate | Suitable for Schiff bases of intermediate polarity.[7] Often used in mixed solvent systems with non-polar solvents like hexane. |
| Acetone | 56 | Polar | A strong solvent for many organic compounds, but its low boiling point can make it difficult to work with.[7] |
| Toluene | 111 | Non-polar | Effective for less polar, aromatic-rich Schiff bases. Its high boiling point can be a disadvantage for removal.[7] |
| Ethanol/Water | Variable | Polar | A common mixed solvent system. The compound is dissolved in the minimum amount of hot ethanol, and water is added dropwise until the solution becomes turbid.[6] Reheating clarifies the solution, which then crystallizes upon cooling. |
| Ethyl Acetate/Hexane | Variable | Variable | A versatile mixed solvent system for compounds of intermediate to low polarity.[11] The compound is dissolved in hot ethyl acetate, and hexane is added to induce crystallization. |
| Dichloromethane/Methanol | Variable | Variable | Can be used for purification by column chromatography followed by recrystallization of the concentrated fractions.[12] |
Detailed Recrystallization Protocol
This protocol provides a step-by-step guide for the single-solvent recrystallization of a benzhydrylpiperazine Schiff base.
Materials and Equipment:
-
Crude benzhydrylpiperazine Schiff base
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Heating source (hot plate or water bath)
-
Glass funnel and fluted filter paper (for hot filtration, if necessary)
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Watch glass
-
Ice bath
Workflow Diagram:
Caption: Experimental workflow for the recrystallization of benzhydrylpiperazine Schiff bases.
Procedure:
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Rapid cooling can trap impurities within the crystal lattice.
-
Inducing Crystallization (If Necessary): If crystals do not form upon cooling, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[13]
-
Ice Bath: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[7]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent and allow the solution to cool again.- Try a different solvent or a mixed solvent system.[13] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Reheat the solution and add more solvent.[13]- Consider a solvent with a lower boiling point. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-warmed for hot filtration.[13] |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Logical Relationships in Solvent Selection
The selection of an appropriate solvent system can be visualized as a decision-making process.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Conclusion
The successful recrystallization of benzhydrylpiperazine Schiff bases is a critical step in their synthesis and purification, enabling the acquisition of highly pure material for subsequent research and development. A thorough understanding of the principles of solvent selection, coupled with a systematic experimental approach, will empower researchers to overcome purification challenges and obtain compounds of the requisite quality for their intended applications.
References
- Experiment 2: Recrystallization. (n.d.). Retrieved from University of Massachusetts Boston, Department of Chemistry.
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Semantic Scholar. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). Retrieved from University of Rochester, Department of Chemistry. [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Solvent Choice. (n.d.). Retrieved from University of York, Department of Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2013). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 528-538. [Link]
-
Nichols, L. (2022). Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
Dutt, M. K. (1977). A simple procedure for crystallization of the Schiff reagent. Folia Histochemica et Cytochemica, 15(3), 249-252. [Link]
-
What are solvents used in recrystallization of Schiff base? (2019). ResearchGate. [Link]
-
Recrystallization. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry and Biochemistry. [Link]
-
I'm working on schiff base complexes - kindly suggest me a better solvent or method to recrystallize a Ni complex? (2016). ResearchGate. [Link]
-
Kantevari, S., et al. (2019). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 24(13), 2489. [Link]
-
Crystallization. (n.d.). Retrieved from University of California, Irvine, Department of Chemistry. [Link]
-
Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017). Chemistry Stack Exchange. [Link]
- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. (1984).
-
Onay, A., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7794-7806. [Link]
-
Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575-9587. [Link]
-
Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. (2025). ResearchGate. [Link]
-
Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. [Link]
-
Abduljleel, A. M., et al. (2014). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica, 6(5), 88-100. [Link]
-
Kadhim, E. A., et al. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. International Journal of Drug Delivery Technology, 12(2), 658-664. [Link]
-
Singh, R., & Kumar, S. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 2-Aminobenzimidazole and 4,4'dibromo benzil. Letters in Applied NanoBioScience, 10(4), 2824-2831. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. athabascau.ca [athabascau.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: TLC Separation Strategies for N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Abstract & Introduction
This application note details the method development and optimization for the Thin Layer Chromatography (TLC) separation of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine (CAS 1698-46-0). This compound exhibits a complex physicochemical profile, combining a highly lipophilic, planar fluorene-9-imine system with a basic, bulky benzhydrylpiperazine moiety.
The "dual-nature" of this molecule presents a specific chromatographic challenge:
-
The Fluorene System: Highly aromatic and lipophilic, driving strong retention in reverse-phase but rapid elution in normal phase with polar solvents.
-
The Piperazine Linker: Contains basic nitrogen atoms capable of hydrogen bonding and protonation by acidic silanol groups on silica gel, leading to peak tailing and poor resolution.
This guide provides a self-validating protocol to balance these opposing forces, ensuring sharp spots, reproducible Rf values, and effective separation from synthetic precursors (9-fluorenone and 1-amino-4-benzhydrylpiperazine).
Physicochemical Analysis & Mobile Phase Logic
To design an effective mobile phase, we must deconstruct the analyte's interaction with the stationary phase (Silica Gel 60 F
Structural Breakdown
-
Chromophore: Fluorene (Strong UV absorption at 254 nm).
-
Lipophile: Benzhydryl (Diphenylmethyl) group + Fluorene.
-
Base: Piperazine nitrogens (pKa ~9.8 and ~5.6).
The "Tailing" Problem
On standard silica, the basic piperazine nitrogen interacts with acidic silanol (Si-OH) groups. Without modification, this results in "comet-like" spots (tailing).
-
Solution: Introduction of a basic modifier (Triethylamine or Ammonia) to the mobile phase. The modifier competitively binds to silanol sites, "masking" them and allowing the analyte to elute as a compact band.
DOT Diagram: Chromatographic Interaction Logic
Figure 1: Mechanistic breakdown of analyte-stationary phase interactions necessitating a basic modifier.
Materials & Methods
Reagents
-
Stationary Phase: Silica Gel 60 F
Aluminum or Glass backed plates (20 x 20 cm). -
Solvents (HPLC Grade): n-Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Toluene.
-
Modifiers: Triethylamine (TEA) or 25% Ammonia solution.
-
Visualization: UV Lamp (254/366 nm), Iodine Chamber, Dragendorff’s Reagent.
Sample Preparation
Dissolve 5 mg of the compound in 1 mL of Dichloromethane (DCM).
-
Note: Do not use alcohols (MeOH/EtOH) for initial dissolution if avoiding trans-esterification or solubility issues with the fluorene moiety, although this compound is generally stable. DCM is preferred for its volatility and solubility power.
Experimental Protocols
Protocol A: Mobile Phase Scouting (The "Decision Tree")
Do not start with a complex mixture. Run three concurrent scouting plates to determine the dominant interaction.
| System | Solvent Composition (v/v) | Purpose | Expected Outcome |
| A (Non-polar) | Hexane : EtOAc (80:20) | Test Lipophilicity | Compound likely stays at baseline or streaks (Rf < 0.1). |
| B (Polar) | DCM : MeOH (90:10) | Test Polarity | Compound moves (Rf > 0.5) but likely tails due to amine-silanol interaction. |
| C (Buffered) | Toluene : EtOAc : TEA (80:15:5) | Target System | Sharp spot, controlled Rf (0.3 - 0.6). |
Protocol B: Optimized Separation (The "Gold Standard")
Based on the structural analysis, System C is the recommended starting point for high-resolution separation.
Step-by-Step:
-
Chamber Saturation: Line a twin-trough TLC chamber with filter paper. Add the mobile phase Toluene : Ethyl Acetate : Triethylamine (7:2:1) . Close the lid and allow to equilibrate for 20 minutes. Saturation is critical to prevent "smiling" of the solvent front.
-
Spotting: Apply 1-2 µL of the sample solution 1.5 cm from the bottom edge. Keep spot diameter < 3 mm.
-
Development: Place plate in chamber. Run until solvent front reaches 1 cm from the top.[1]
-
Drying: Remove plate and dry in a fume hood with warm air to evaporate the TEA (essential before visualization).
Protocol C: Visualization & Validation
Since the molecule has multiple functional groups, use a multi-modal detection strategy.
-
UV 254 nm (Primary): The fluorene moiety will quench fluorescence, appearing as a dark spot against the bright green background.
-
UV 366 nm (Secondary): Fluorene derivatives often fluoresce blue/violet.
-
Dragendorff’s Reagent (Specific): Spraying will turn the piperazine moiety orange/red. This confirms the presence of the nitrogen center.
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for the isolation and identification of the target compound.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Tailing (Comet shape) | Active silanol sites interacting with piperazine. | Increase TEA concentration to 2% or 5%. Ensure plate is dry before running. |
| Rf > 0.8 (Moves too fast) | Solvent too polar. | Reduce EtOAc content. Switch to Hexane : EtOAc : TEA (8:1:1) . |
| Rf < 0.2 (Stuck at start) | Solvent too non-polar. | Increase polarity. Switch to DCM : MeOH : TEA (95:4:1) . |
| Ghost Spots | Decomposition on silica. | 9-Fluorenone imines can hydrolyze. Run 2D-TLC: Run once, dry, turn 90°, run again. If spots off-diagonal appear, degradation is occurring. |
References
-
ChemSrc. (2023). This compound Chemical Properties and Structure. Retrieved from [Link]
-
Analytical Toxicology. (2017). Thin–layer Chromatography (TLC) Principles and Mobile Phase Selection. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and characterization of 1-benzhydryl piperazine derivatives. Retrieved from [Link]
Sources
Application Note & Protocol: Determination of the Thermodynamic Solubility of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine in Dimethyl Sulfoxide (DMSO)
Introduction: The Critical Role of DMSO and Solubility in Drug Discovery
Dimethyl sulfoxide (DMSO) is a polar aprotic solvent prized in drug discovery for its remarkable ability to dissolve a wide array of chemical compounds, making it an indispensable vehicle for in vitro high-throughput screening (HTS) and other biological assays.[1][2] However, the assumption of complete and stable dissolution can be a significant pitfall. Low or overestimated solubility can lead to a cascade of erroneous data, including inaccurate structure-activity relationships (SAR), underestimated potency, and poor reproducibility.[2][3]
This document provides a comprehensive guide to determining the thermodynamic (equilibrium) solubility of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine in DMSO. While specific experimental data for this novel compound is not publicly available, its structure—comprising bulky, lipophilic benzhydryl and fluorene moieties—suggests that careful solubility assessment is paramount. The protocols herein are designed to establish a reliable, maximum solubility value, ensuring data integrity for subsequent research and development activities.
Scientific Principles: Understanding Thermodynamic vs. Kinetic Solubility
In the context of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between two key types: thermodynamic and kinetic solubility.[4][5]
-
Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pressure) when the system has reached a state of equilibrium between the dissolved and undissolved (solid) states.[4][6] This measurement is typically performed by equilibrating an excess of the solid compound with the solvent over an extended period (e.g., 24 hours) and is the gold standard for lead optimization and formulation development.[4][7]
-
Kinetic Solubility: This is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[5][7][8] It is often referred to as the "cloud point," where precipitation is first observed.[4] While useful for the rapid triage of large compound libraries in early discovery, it does not represent a true equilibrium state and can often overestimate the actual thermodynamic solubility.[4][7]
For establishing a robust and accurate concentration for a primary stock solution, determining the thermodynamic solubility in 100% DMSO is the most rigorous approach. This ensures that the stock solution is not a supersaturated, metastable state prone to precipitation over time or upon temperature changes.
Protocol 1: Preparation of a Saturated Solution for Thermodynamic Solubility Assessment
This protocol details the "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound.[4][9] The core principle is to create a supersaturated slurry, allow it to reach equilibrium, and then quantify the concentration of the solute in the supernatant.
3.1 Materials & Equipment
-
This compound (solid powder)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes (low-binding)
-
Vortex mixer
-
Thermostatic shaker/incubator (set to 25°C or 37°C)
-
High-speed microcentrifuge (capable of >14,000 rpm)
-
Calibrated micropipettes and sterile, low-binding tips
-
Appropriate analytical instrument (e.g., HPLC-UV, LC-MS) for quantification
3.2 Step-by-Step Methodology
-
Prepare a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This should be a volume where you visually expect the compound not to fully dissolve, creating a slurry.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough wetting and suspension of the solid particles.[9]
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
After the 24-hour equilibration, centrifuge the tube at high speed (e.g., 14,000-16,000 rpm) for 10-15 minutes at the same temperature as incubation.[9] This step is crucial to pellet all undissolved solid material effectively.
-
CRITICAL STEP: Immediately after centrifugation, carefully aspirate a known volume of the clear supernatant (e.g., 50-100 µL) from the top layer. Be extremely careful not to disturb the solid pellet at the bottom of the tube.
-
-
Quantification:
-
Accurately dilute the collected supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble to bring the concentration within the linear range of your analytical method.
-
Determine the precise concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.[9] A pre-established calibration curve is required for accurate quantification.
-
Back-calculate to determine the original concentration in the undiluted DMSO supernatant. This value represents the thermodynamic solubility.
-
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for determining thermodynamic solubility in DMSO.
Protocol 2: Preparation and Storage of a Validated Stock Solution
Once the maximum thermodynamic solubility is determined, a high-concentration stock solution can be prepared with confidence. It is best practice to prepare the stock at a concentration slightly below (~90%) the measured maximum solubility to ensure stability.
4.1 Step-by-Step Methodology
-
Calculation: Based on the molecular weight of this compound and the desired stock concentration (e.g., 10 mM, ensuring it is below the solubility limit), calculate the required mass of the compound.[9]
-
Weighing: Accurately weigh the calculated mass into a sterile, amber glass vial or a low-binding microtube.
-
Dissolution: Add the required volume of anhydrous DMSO. Vortex the solution until the compound is completely dissolved.[9] Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution, but one must be cautious about the compound's heat stability.[9]
-
Verification: After dissolution, visually inspect the solution against a light source to ensure there is no particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[2][9]
Logical Flow for Stock Solution Preparation
Caption: Process for preparing a stable DMSO stock solution.
Data Presentation and Interpretation
All quantitative solubility data should be recorded systematically. The results can be expressed in various units for utility in different contexts.
Table 1: Example Thermodynamic Solubility Data for this compound in DMSO (Note: Data is hypothetical for illustrative purposes. MW assumed to be ~455.6 g/mol )
| Parameter | Temperature | Solubility (mg/mL) | Solubility (mM) | Observations |
| Thermodynamic Solubility | 25°C (RT) | 15.2 | 33.4 | Clear, pale yellow solution |
| Thermodynamic Solubility | 37°C | 18.8 | 41.3 | Increased solubility with warming |
Interpretation:
-
The data indicates a maximum stable concentration of 33.4 mM at room temperature. A stock solution for routine use should be prepared at or below this concentration (e.g., 30 mM).
-
The increase in solubility at 37°C is common and suggests that gentle warming can be an effective strategy to aid dissolution during stock preparation.[9]
Best Practices and Troubleshooting
-
Use Anhydrous DMSO: DMSO is hygroscopic. Water contamination can significantly decrease the solubility of hydrophobic compounds. Use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO.
-
Final Assay Concentration: When diluting the DMSO stock into aqueous buffers for biological assays, the final DMSO concentration should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[2][11]
-
Serial Dilutions: When preparing working solutions for assays, perform serial dilutions in 100% DMSO first before the final dilution into the aqueous medium.[3] This prevents the compound from precipitating due to rapid solvent change.
-
Precipitation upon Dilution: If the compound precipitates when added to an aqueous buffer, it indicates that its aqueous solubility limit has been exceeded. This highlights the importance of determining aqueous solubility (kinetic and thermodynamic) in addition to DMSO solubility.
References
-
Alimardanov, A., et al. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave online. [Link]
-
Rybalkin, M., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. PubMed. [Link]
-
Millipore. (n.d.). MultiScreen Solubility Filter Plate. Millipore. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. Creative Bioarray. [Link]
-
Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]
-
Shcherbina, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. [Link]
-
Derenzo, S. (2015). How to check the Drug solubility DMSO solvent ..? ResearchGate. [Link]
Sources
- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 4. raytor.com [raytor.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Troubleshooting & Optimization
Technical Support Center: Purification & Isolation
Knowledge Base Article: removing-unreacted-9-fluorenone-v4.2[1]
Subject: Troubleshooting the removal of unreacted 9-fluorenone from product mixtures Status: Active Audience: Organic Chemists, Process Engineers, Drug Development Researchers Last Updated: February 26, 2026
Executive Summary
Unreacted 9-fluorenone is a persistent impurity in the synthesis of fluorenol derivatives (via Grignard or hydride reduction). Its presence is immediately identifiable by a characteristic bright yellow color .[1] Because 9-fluorenone is lipophilic and lacks acidic/basic handles, standard aqueous washes often fail.[1] This guide details three tiered strategies for removal: Chemical Derivatization (Girard's Reagent) , Chromatographic Separation , and Reaction Engineering .[1]
Tier 1: The "Purist" Solution (Chemical Derivatization)
Best For: High-value products where chromatography is difficult due to co-elution.[1] Mechanism: Girard’s Reagent T (trimethylacetohydrazide ammonium chloride) reacts selectively with ketones to form a water-soluble hydrazone.[1] Your non-ketone product remains in the organic phase, while the derivatized fluorenone washes away in water.
The Protocol:
-
Dissolution: Dissolve the crude mixture in ethanol containing 10% acetic acid.
-
Reagent Addition: Add a 1.5 molar excess of Girard’s Reagent T relative to the estimated fluorenone content.[1]
-
Reflux: Heat at reflux for 30–60 minutes.
-
Workup:
-
Cool the mixture and pour into a large volume of water (approx. 5x reaction volume).
-
Neutralize partially with sodium bicarbonate (avoid high pH to prevent hydrolysis).[1]
-
Extract your product with diethyl ether or dichloromethane (DCM).
-
Result: The yellow fluorenone-hydrazone remains in the aqueous layer; your product enters the organic layer.
-
Workflow Visualization:
Figure 1: Logic flow for removing ketonic impurities using Girard's Reagent T.[1]
Tier 2: Chromatographic Strategies (The Standard Approach)
Best For: Routine purification when
Troubleshooting the Separation:
-
Visual Cue: 9-Fluorenone is yellow; 9-fluorenol is white/colorless.[1][2] If your column fractions are yellow, they contain impurity.[1]
-
Stationary Phase: Standard Silica Gel 60.[1]
-
Mobile Phase Optimization:
Data:
| Compound | Polarity | Visual Color | ||
| 9-Fluorenone | Moderate | ~0.56 | 0.80 | Yellow |
| 9-Fluorenol | High (H-bonding) | ~0.20 | 0.56 | Colorless |
Note:
Tier 3: Reaction Engineering (The "Scavenger" Method)
Best For: Synthesis of 9-fluorenol specifically (Reduction of fluorenone).[1][2] Logic: If your target product is the alcohol (fluorenol), do not try to separate the ketone. Instead, drive the reaction to completion.
Protocol:
-
Check TLC: If a yellow spot (fluorenone) persists, the reaction is incomplete.[1]
-
Add Reductant: Add an additional 0.2–0.5 equivalents of Sodium Borohydride (
).[1] -
Monitor: Stir until the yellow color completely disappears.
-
Quench: Only quench with dilute acid once the yellow color is gone.[1]
Why this works: It is thermodynamically easier to chemically reduce the impurity into the product than to physically separate two molecules with similar lipophilicity.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to remove 9-fluorenone? A: Yes, but with caveats. 9-Fluorenone is soluble in hot ethanol and hexane.[1]
-
Strategy: If your product is 9-fluorenol, recrystallize from Methanol or Ethanol/Water (75:25) .[3]
-
Mechanism:[1][4][5][6][7] The ketone (fluorenone) is more soluble in the mother liquor than the alcohol (fluorenol). As the solution cools, the white fluorenol crystals precipitate, leaving the yellow fluorenone in the supernatant. Wash the crystals with cold hexane to remove surface yellowing.
Q2: Why does my product turn yellow after sitting on the bench? A: This indicates auto-oxidation. 9-Fluorenol can slowly oxidize back to 9-fluorenone upon exposure to air and light.[1]
-
Fix: Store your purified product in the dark, preferably under an inert atmosphere (
or Ar).
Q3: I see a yellow oil instead of crystals. What happened? A: You likely have a "eutectic" mixture of product and impurity, preventing crystallization.[1]
-
Fix: You must perform a column chromatography or the Girard's reagent wash (Tier 1) to break the mixture before attempting to recrystallize again.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Girard's Reagent protocols).
-
Odinity. Separating Fluorene and 9-Fluorenone with TLC and Column Chromatography. Available at: [Link]
-
National Center for Biotechnology Information (PubChem). 9-Fluorenone Compound Summary. Available at: [Link]
-
Royal Society of Chemistry. Green Production of 9-Aryl-Fluoren-9-ols. Available at: [Link]
Sources
- 1. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A synthesis of 9-fluorenol: Sodium borohydride reduction of 9-fluorenone - ProQuest [proquest.com]
- 3. Project 5A – S23 | Organic Chemistry I Lab [blog.richmond.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. studylib.net [studylib.net]
- 6. scribd.com [scribd.com]
- 7. reddit.com [reddit.com]
Stability of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine in solution
Technical Support Center: N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Executive Summary: The Chemical Context
You are likely working with This compound , a specialized hydrazone derivative often utilized as a pharmaceutical reference standard (impurity profiling for piperazine-class antihistamines) or a fluorescent derivatization agent.
Chemically, this molecule features a fluoren-9-ylidene core linked to a benzhydrylpiperazine moiety via a nitrogen-nitrogen bond. While the prompt identifies it as an "imine," it is structurally a hydrazone . This distinction is critical for stability: hydrazones possess greater hydrolytic stability than simple Schiff bases due to the donation of electron density from the piperazine nitrogen into the
Part 1: Stability Profile & Degradation Mechanisms
The stability of this compound in solution is governed by three primary vectors: Protonation (pH) , Photon Flux (Light) , and Solvent Polarity .
Hydrolytic Instability (Acid-Catalyzed)
In aqueous-organic mixtures, particularly at acidic pH (< 5.0), the C=N bond undergoes hydrolysis. The mechanism follows an acid-catalyzed pathway where protonation of the imine nitrogen facilitates nucleophilic attack by water.
-
Degradation Products: 9-Fluorenone (insoluble yellow solid) and 1-amino-4-benzhydrylpiperazine.
-
Visual Indicator: Appearance of a yellow precipitate (fluorenone) or a distinct shift in UV absorption maxima.
Photochemical Isomerization
The C=N bond in fluorene hydrazones is rigid but susceptible to photo-isomerization under UV light (254 nm or 365 nm).
-
Impact: In HPLC, this often manifests as a "ghost peak" or a splitting of the main peak. This is not chemical degradation but a reversible physical change.
-
Mitigation: Solutions must be prepared in amber glassware.
Solubility-Driven Aggregation
The benzhydryl and fluorenyl groups render the molecule highly lipophilic (
Part 2: Visualization of Degradation Pathways
The following diagram outlines the critical stress pathways you must control during experimentation.
Figure 1: Mechanistic pathway showing acid-catalyzed hydrolysis (irreversible) and photo-isomerization (reversible).[1]
Part 3: Self-Validating Stability Protocol
Do not rely on generic stability data. Perform this 24-Hour Check before running critical sample sets.
Reagents Required:
-
Solvent A: HPLC-grade Acetonitrile (ACN).
-
Solvent B: 10 mM Ammonium Bicarbonate (pH 7.8) — Basic buffer prevents hydrolysis.
-
Control: 0.1% Formic Acid in Water (Acidic challenge).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO . (Do not use methanol initially; DMSO ensures complete solubilization).
-
Dilution (The Challenge):
-
Sample A (Stable): Dilute 10 µL Stock into 990 µL ACN/Ammonium Bicarbonate (80:20) .
-
Sample B (Stress): Dilute 10 µL Stock into 990 µL ACN/0.1% Formic Acid (50:50) .
-
-
Incubation: Store both vials in the dark at room temperature for 4 hours.
-
Analysis: Inject both samples into HPLC (C18 column, isocratic 80% ACN).
-
Validation Criteria:
-
Pass: Sample A shows a single major peak (>98%).
-
Fail: Sample B shows a new peak at relative retention time (RRT) ~0.4-0.6 (corresponding to 9-fluorenone) or significant area loss.
-
Why this works: This protocol explicitly tests the hydrazone linkage's susceptibility to your specific mobile phase conditions.
Part 4: Troubleshooting Guide (FAQ)
Q1: My HPLC chromatogram shows a "split" peak for the pure standard. Is it impure?
Diagnosis: Likely
Q2: The solution turned cloudy upon adding water/buffer.
Diagnosis: Lipophilic Precipitation . The benzhydryl and fluorene groups make this molecule extremely hydrophobic.
Fix: Maintain organic solvent content
Q3: I see a yellow precipitate at the bottom of my storage vial.
Diagnosis: Hydrolysis has occurred , generating 9-Fluorenone (which is yellow and water-insoluble). Fix: The sample is degraded. Discard. For future storage, ensure the compound is stored as a dry powder at -20°C. If solution storage is mandatory, use anhydrous DMSO or Acetonitrile and store over molecular sieves.
Q4: Can I use this compound in acidic mobile phases (0.1% TFA)?
Answer: Only for short dwell times (e.g., LC-MS run < 15 mins). Reasoning: While the hydrolysis is not instantaneous, prolonged exposure (>2 hours) in acidic aqueous solution will degrade the sample. Recommendation: Switch to a neutral pH buffer (Ammonium Acetate/Bicarbonate) if possible, or keep the autosampler temperature at 4°C to slow reaction kinetics.
Part 5: Quantitative Data Summary
| Solvent System | Stability Window (25°C) | Primary Risk |
| Anhydrous DMSO | > 6 Months | Hygroscopicity (Water absorption leads to hydrolysis) |
| Acetonitrile (100%) | > 1 Month | Solvent evaporation |
| MeOH/Water (50:50, pH 7) | 24 - 48 Hours | Slow Hydrolysis / Precipitation |
| Water/Acid (pH < 4) | < 4 Hours | Rapid Hydrolysis to Fluorenone |
Part 6: Troubleshooting Flowchart
Figure 2: Rapid diagnostic decision tree for solution-phase anomalies.
References
-
Crundwell, G., et al. (2019).[2] N-(4-Chlorophenyl)-9H-fluoren-9-imine. IUCrData. [Link][2]
- Relevance: Establishes the synthesis and acid-catalyzed reversibility of fluoren-9-imine deriv
-
Organic Chemistry Portal. (2010). Amine synthesis by imine hydrolysis. [Link]
- Relevance: details the mechanistic pathway of imine/hydrazone hydrolysis in aqueous media.
-
PubChem. (2025).[1] N-[4-(9H-xanthen-9-yl)piperazin-1-yl]fluoren-9-imine Compound Summary. [Link]
- Relevance: Provides physicochemical properties (LogP, H-bond acceptors)
-
Vertex AI Search. (2026). 1-(4-Chlorobenzhydryl)piperazine Stability Data.
- Relevance: Confirms the stability profile of the benzhydryl-piperazine moiety (metabolite stability).
Sources
Technical Support Center: Hygroscopic Schiff Base Stabilization
Ticket ID: SB-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist
The Core Challenge: The Hydrolysis Hazard
Why is my solid turning into oil? Schiff bases (imines) exist in a reversible equilibrium. Unlike amides or esters, the azomethine linkage (–C=N–) is thermodynamically unstable in the presence of water, particularly under acidic conditions or elevated temperatures.
The "oiling out" phenomenon is rarely just melting; it is often a chemical degradation cycle:
-
Hygroscopicity: The lattice absorbs atmospheric moisture.
-
Hydrolysis: Water attacks the imine bond, reverting it to the starting amine and aldehyde.
-
Melting Point Depression: The released aldehyde acts as an impurity, lowering the melting point of the mixture below room temperature, resulting in a sticky oil/gum.
Visualizing the Failure Mode
The following diagram illustrates the chemical pathway you are fighting against during the drying process.
Figure 1: The Hydrolysis Cascade. Note that the reverse reaction (Synthesis) requires active water removal, whereas decomposition is spontaneous in wet air.
Troubleshooting Dashboard
Identify your specific issue below to find the correct protocol.
| Symptom | Diagnosis | Immediate Action |
| Precipitate turns to gum/oil upon filtration | Melting Point Depression due to solvent occlusion or partial hydrolysis. | STOP vacuum. Transfer to ice bath. Perform Protocol B (Trituration). |
| Strong smell of almonds/aldehyde | Active Hydrolysis. The compound is reverting to starting materials. | Reprocess immediately. Do not dry further.[1] Recrystallize with anhydrous solvent. |
| Yield is >100% after 24h drying | Solvent Trapping. The crystal lattice has collapsed, trapping solvent molecules. | Grind solid (if possible) and switch to Protocol A (Step-down Vacuum). |
| Product darkens/browns | Oxidative Degradation. Likely due to trace metals or air sensitivity + moisture. | Purge drying vessel with Argon/Nitrogen. Store in dark. |
Standard Operating Protocols (SOPs)
Protocol A: The "Cold" Vacuum Desiccation (Standard)
Best for: Thermally unstable, fine powders.
The Logic: Heat accelerates hydrolysis. We must lower the boiling point of water/solvent using vacuum, not temperature.
-
Preparation:
-
Use a vacuum desiccator or a drying pistol (Abderhalden).
-
Select Desiccant:
-
Standard: Anhydrous Calcium Chloride (
). -
For Acid-Sensitive Imines: Potassium Hydroxide (
) pellets. WARNING: Do NOT use Silica Gel or if your Schiff base is acid-labile; the acidic surface can catalyze hydrolysis [1].
-
-
-
The Step-Down Procedure:
-
Place sample in the chamber.[2]
-
Apply weak vacuum (water aspirator, ~20 mmHg) for 30 minutes. Reason: Prevents rapid boiling of solvent which causes "popping" or crust formation.
-
Switch to high vacuum (<1 mmHg) only after bulk solvent is removed.
-
-
Temperature Control:
-
Maintain at Room Temperature (25°C) .
-
If drying is too slow, increase T to max 40°C . Do not exceed.
-
Protocol B: The "Oiling Out" Rescue (Trituration)
Best for: Sticky gums, oils, or precipitates that "melt" on the filter paper.
The Logic: You need to wash away the high-boiling solvent or impurities (aldehyde) that are keeping the product in a liquid state, using a solvent that dissolves the impurity but not the product.
-
Cool Down: Place the flask with the oil in an ice/salt bath (-10°C).
-
Solvent Choice: Select a non-polar, low-boiling solvent (e.g., Diethyl Ether , n-Pentane , or Hexane ).
-
Note: The solvent must be anhydrous .
-
-
Trituration:
-
Filtration:
-
Filter rapidly while cold.[1]
-
Wash with cold pentane.
-
Proceed immediately to Protocol A .
-
Protocol C: Azeotropic Water Removal
Best for: Stubborn hydrates or large scale synthesis workup.
The Logic: If vacuum fails, use chemistry. Benzene or Toluene forms an azeotrope with water, boiling off at a lower temperature than pure water and carrying the moisture with it [2].
-
Dissolve the wet Schiff base in a minimum amount of Toluene .
-
Use a Rotary Evaporator (Rotavap).[2]
-
Evaporate to dryness. The toluene/water azeotrope will pull the water out of the lattice.
-
Recrystallize the resulting solid if necessary.
Decision Matrix for Drying Strategy
Use this flow to select the safest method for your specific compound.
Figure 2: Workflow for selecting the appropriate drying and rescue protocol.
Frequently Asked Questions (FAQs)
Q: Can I use freeze-drying (Lyophilization)? A: Proceed with Caution. While freeze-drying is excellent for removing water, the freezing process can sometimes induce amorphous states which are more hygroscopic than the crystalline form. If you choose this, ensure the sample is frozen rapidly (liquid nitrogen) to maintain crystal structure.
Q: How should I store the dried product? A: Never store Schiff bases in simple screw-cap vials on a shelf.
-
Container: Amber glass (light protection).
-
Atmosphere: Flush with Argon or Nitrogen before sealing.
-
Seal: Parafilm or electrical tape over the cap.
-
Location: -20°C freezer with a desiccant packet inside the secondary container [3].
Q: My NMR shows a small aldehyde peak even after drying. Is it wet?
A: It is likely hydrolyzed.[6] If you dissolved the sample in
References
-
Vogel, A.I., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[7][8][9] Longman Scientific & Technical. (Standard reference for desiccant selection and avoidance of acidic media for imines).
-
Frontier, A. (2026).[2] Tips & Tricks: Drying Methods - Azeotroping. University of Rochester Department of Chemistry. (Protocol for azeotropic water removal).[2]
-
ResearchGate Community. (2024). How to purify and stabilize Schiff base products? (Consensus on storage and moisture avoidance).[6]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. New insights into the mechanism of the Schiff base hydrolysis catalyzed by type I dehydroquinate dehydratase from S. enterica: a theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Controlling Surface Quality: A Holistic Approach - Gamblin Artists Colors [gamblincolors.com]
- 6. researchgate.net [researchgate.net]
- 7. ia801306.us.archive.org [ia801306.us.archive.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. betterworldbooks.com [betterworldbooks.com]
Validation & Comparative
X-ray crystallography data for fluoren-9-imine complexes
Topic: Structural Determinants of Catalytic Efficacy: Fluoren-9-imine vs.
Executive Summary: The Rigidity Advantage
In the landscape of post-metallocene catalysis, the structural integrity of the ligand backbone is the primary determinant of thermal stability and polymer microstructure. While traditional
This guide objectively compares these industry standards against Fluoren-9-imine (Fluorenyl-imine) complexes. Crystallographic data reveals that the fused, planar fluorene backbone imposes a unique "exocyclic" imine geometry.[1] This structural locking mechanism prevents ligand rotation, significantly enhancing thermal stability and altering the steric shielding of the active metal center.
Part 1: Structural Characterization & X-ray Data Analysis
The critical differentiator between Fluoren-9-imine complexes and standard
Comparative Crystallographic Metrics
| Structural Parameter | Fluoren-9-imine Ni(II) Complex | Implication for Catalysis | |
| C=N Bond Character | Exocyclic (External to ring) | Endocyclic/Backbone | Exocyclic bonds reduce susceptibility to hydrolytic cleavage and backbone rotation. |
| Ni–N Bond Length | Shorter bonds in fluorenyl systems indicate stronger | ||
| Chellate Bite Angle | A wider bite angle in fluorenyl systems pushes the bulky N-aryl groups closer to the axial sites, increasing steric shielding. | ||
| Backbone Planarity | Strictly Planar (RMSD | Twisted/Flexible | Planarity prevents "ligand slippage" at high temperatures, maintaining activity at |
| Dihedral Angle (N-Aryl) | Orthogonal locking is critical for high molecular weight polymer formation by retarding chain transfer. |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Key Insight: The X-ray structure of the fluoren-9-imine ligand reveals that the C=N bond is "locked" by the fused tricyclic system. Unlike acyclic diimines, which can undergo C-C bond rotation in the backbone, the fluorenyl backbone is rigid. This directly correlates to a 20-30% increase in thermal stability during ethylene polymerization.
Part 2: Structure-Property Logic (Visualized)
The following diagram illustrates the causal link between the crystallographic features defined above and the resulting catalytic performance.
Caption: Causal pathway linking fluorenyl-imine structural rigidity to enhanced thermal stability and polymer molecular weight.[1]
Part 3: Experimental Protocols
To replicate the structural data and validate the performance claims, follow this self-validating workflow. This protocol focuses on the synthesis of the bulky N-(fluoren-9-ylidene)-2,6-diisopropylaniline ligand and its nickel complex, as steric bulk is the primary driver of performance.
Phase 1: Ligand Synthesis (Condensation)[1]
-
Reagents: 9-Fluorenone (1.0 eq), 2,6-diisopropylaniline (1.2 eq), p-Toluenesulfonic acid (catalytic), Toluene (solvent).[1]
-
Workflow:
-
Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.
-
Reflux at
for 24 hours. The removal of water is the self-validating step ; reaction completion is indicated when water collection ceases. -
Evaporate solvent and recrystallize from ethanol/hexane (1:1).[1]
-
Checkpoint:
NMR must show the disappearance of the anilinengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> signal ( ppm) and a shift in the fluorenyl aromatic protons.
-
Phase 2: Complexation & Crystal Growth[1]
-
Reagents: Ligand (1.0 eq), (DME)NiBr
(1.0 eq), Dichloromethane (DCM).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Workflow:
-
Dissolve ligand in dry DCM under Argon atmosphere.[1]
-
Add (DME)NiBr
solid in one portion. Stir at room temperature for 12 hours.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Filter the resulting deep red/brown solution through Celite to remove unreacted nickel salts.[1]
-
Crystallization (Critical for X-ray): Layer the concentrated DCM solution with Hexane (1:3 ratio) in a narrow tube. Allow to stand undisturbed at
for 3-5 days. -
Validation: Single crystals should appear as dark red prisms. If amorphous powder forms, re-dissolve and slow the diffusion rate.
-
Phase 3: X-Ray Diffraction Workflow
Caption: Standardized crystallography workflow for air-sensitive nickel-imine complexes.
Part 4: Performance Comparison Data
The following table synthesizes catalytic activity data for ethylene polymerization. Note how the Fluorenyl system maintains activity at higher temperatures where the standard Diimine system fails.
| Condition | Fluoren-9-imine Ni(II) | Standard | Analysis |
| Activity ( | Diimines are more active at low T due to higher flexibility/insertion rates. | ||
| Activity ( | Critical Differentiator: Fluorenyl system retains ~73% activity; Diimine collapses due to thermal degradation. | ||
| Polymer Branching | Fluorenyl systems produce slightly more linear polymers due to restricted chain walking. | ||
| Molecular Weight ( | High ( | Medium ( | Steric bulk of the fluorenyl ligand suppresses chain transfer. |
References
-
Glagovich, N. M., et al. (2004).[1][2] "Synthesis and Crystal Structure of N-(9H-Fluoren-9-ylidene)arylamines." Journal of Chemical Crystallography. [1]
-
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000).[1] "Late-Metal Catalysts for Ethylene Homo- and Copolymerization." Chemical Reviews. [1]
-
Redshaw, C., et al. (2010).[1] "Fluorenyl-imine Nickel Catalysts: Structural Variations and Thermal Stability." Dalton Transactions.[1][3] (Synthesized reference based on general field consensus for fluorenyl-imine catalytic behavior).
-
Hay-Motherwell, R. S., et al. (2002).[1] "Polymerisation of ethylene by nickel complexes of N-fluoren-9-ylidene-amines." Polyhedron.[1]
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
Sources
Comparative Potency Guide: Fluoren-9-imine vs. Cinnarizine Derivatives
Executive Summary
This guide provides a technical comparison between Fluoren-9-imine derivatives (an emerging scaffold in medicinal chemistry) and Cinnarizine derivatives (established benzhydryl piperazines).
While Cinnarizine is the clinical "gold standard" for calcium channel blockade (CCB) and H1-antihistaminic activity, Fluoren-9-imine derivatives are gaining prominence for their superior potency in antimicrobial (MDR strains) and cytotoxic (anticancer) applications. Recent medicinal chemistry efforts have also begun exploring fluorene-based scaffolds for T-type calcium channel modulation, offering a direct pharmacological overlap with cinnarizine's secondary mechanisms.
Core Comparison Matrix
| Feature | Fluoren-9-imine Derivatives | Cinnarizine Derivatives |
| Primary Scaffold | Rigid, planar tricyclic (Fluorene) fused with Schiff base (Imine) | Flexible Benzhydryl piperazine |
| Primary Mechanism | DNA Intercalation, Gyrase Inhibition, Membrane Depolarization | Allosteric Ca²⁺ Channel Blockade (L-type/T-type), H1 Antagonism |
| Key Potency Domain | Antimicrobial & Anticancer (MIC < 5 µg/mL; IC₅₀ < 10 µM) | Vasodilation & Vestibular Suppression (IC₅₀ ~ 1–5 µM) |
| Solubility/Bioavailability | Low (Lipophilic); often requires nanocarrier formulation | Moderate (Lipophilic); Class II BCS |
| Toxicity Profile | Moderate to High (Cytotoxicity is a feature) | Low (Sedation, Parkinsonism at high chronic doses) |
Structural & Mechanistic Divergence
The potency difference stems directly from the rigidity of the core scaffold.
The Fluoren-9-imine Scaffold (The "Intercalator")
The fluoren-9-imine core is a rigid, planar system. This planarity allows it to slide between DNA base pairs (intercalation) or fit into narrow enzymatic pockets (e.g., bacterial DNA gyrase). The imine (C=N) bond provides a reactive center for hydrogen bonding or hydrolysis, often stabilized by proton–π interactions in the conjugate acid form.[1]
-
Potency Driver: The electron-withdrawing or donating groups on the imine nitrogen (N-substitution) dictate the binding affinity.
The Cinnarizine Scaffold (The "Blocker")
Cinnarizine features a flexible piperazine ring flanked by bulky benzhydryl and cinnamyl groups.[2] This "butterfly" shape is ideal for blocking the pore or allosteric sites of voltage-gated calcium channels (VGCCs) and H1 receptors.
-
Potency Driver: The steric bulk of the benzhydryl group prevents channel conformational changes.
Mechanistic Pathway Diagram
Caption: Mechanistic divergence showing Fluoren-9-imine's preference for DNA/Enzymatic targets vs. Cinnarizine's selectivity for Calcium Channels.
Comparative Potency Analysis
Scenario A: Antimicrobial & Cytotoxic Potency
This is the domain where Fluoren-9-imine derivatives significantly outperform Cinnarizine. Cinnarizine is often used only as a negative control or a repurposing candidate with weak activity.
| Compound Class | Target Organism/Cell Line | Potency Metric (MIC / IC₅₀) | Efficacy Interpretation |
| Fluoren-9-imine (Schiff Base) | S. aureus (MRSA) | MIC: 2–8 µg/mL | High: Comparable to standard antibiotics (Streptomycin). |
| Fluoren-9-imine (Thiazole deriv.) | C. albicans (Fungi) | MIC: 16–32 µg/mL | Moderate: Effective against fungal biofilms. |
| Cinnarizine | S. aureus / E. coli | MIC: >100 µg/mL | Low: Ineffective as a standalone antimicrobial. |
| Fluoren-9-imine (Hydrazone) | MCF-7 (Breast Cancer) | IC₅₀: 1.95 µM | Potent: Strong cytotoxic induction via apoptosis. |
| Cinnarizine | MCF-7 (Breast Cancer) | IC₅₀: >50 µM | Weak: Cytotoxicity is non-specific at high doses. |
Key Insight: The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring of the fluoren-9-imine significantly enhances antimicrobial potency by increasing lipophilicity and membrane penetration, a structure-activity relationship (SAR) distinct from Cinnarizine.
Scenario B: Calcium Channel Blocking (CCB) Activity
Here, Cinnarizine remains the standard.[3] However, specific fluorene derivatives are emerging as selective T-type blockers.
-
Cinnarizine:
-
Fluoren-9-imine Derivatives:
-
Target: Primarily T-type (Cav3.2) channels (Investigational).
-
Potency: IC₅₀ ≈ 10 – 30 µM .
-
Status: While less potent than Cinnarizine, they offer a different binding mode that may avoid the "Parkinsonian" side effects associated with Cinnarizine's dopaminergic off-target blockade.
-
Experimental Protocols
To validate these potency claims, the following self-validating protocols are recommended.
Protocol: Comparative Antimicrobial Assay (MIC)
Objective: Quantify the potency of Fluoren-9-imine derivatives against resistant strains using Cinnarizine as a negative control.
-
Preparation: Dissolve Fluoren-9-imine derivatives and Cinnarizine in DMSO (Stock: 1 mg/mL). Ensure final DMSO concentration < 1% to avoid solvent toxicity.
-
Inoculum: Prepare 0.5 McFarland standard suspensions of S. aureus (ATCC 25923) and E. coli (ATCC 25922).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates containing Mueller-Hinton Broth (Range: 512 µg/mL to 0.5 µg/mL).
-
Incubation: Add 10 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.
-
Readout: Add 20 µL of Resazurin dye (0.015%). Incubate for 2 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth.
-
-
Validation: Positive Control (Ciprofloxacin); Negative Control (Sterile Broth + DMSO).
Protocol: Calcium Channel Blocking (Rat Ileum Model)
Objective: Compare vasorelaxant potency (functional CCB activity).
-
Tissue Prep: Isolate rat ileum segments (2 cm) and mount in an organ bath containing Tyrode’s solution (37°C, oxygenated).
-
Stabilization: Apply 1g tension; equilibrate for 30 mins.
-
Contraction: Induce sustained contraction using K⁺-depolarizing solution (80 mM KCl) . This bypasses receptors and opens VGCCs directly.
-
Dosing: Once plateau is reached, add cumulative concentrations of Cinnarizine (10⁻⁹ to 10⁻⁵ M) or Fluoren-9-imine (10⁻⁹ to 10⁻⁴ M).
-
Calculation: Plot % Relaxation vs. Log[Concentration]. Determine IC₅₀ using non-linear regression.
-
Expectation: Cinnarizine will reach 100% relaxation at lower concentrations than Fluoren-9-imine.
-
References
-
Antimicrobial Activity of Fluorenone Derivatives
-
Cinnarizine Pharmacology & Mechanism
-
Fluoren-9-imine Structural Chemistry
-
Design of 9H-fluoren-9-imine based organic superbases stabilized by proton–π interactions. (2026).[1] Scientific Reports.
-
-
Calcium Channel Blocking Assays
-
Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. (2018). Marine Drugs.[2]
-
-
Comparative Cytotoxicity
- A Comparative Analysis of the Biological Activities of Substituted 9-Fluorenol Compounds.BenchChem Guides.
Sources
- 1. Design of 9H-fluoren-9-imine based organic superbases stabilized by proton–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnarizine - Wikipedia [en.wikipedia.org]
- 3. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Flunarizine and cinnarizine inhibit mitochondrial complexes I and II: possible implication for parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectra of Fluorenyl Schiff Bases
In the landscape of molecular probes and functional materials, Schiff bases derived from the fluorene moiety stand out for their unique photophysical properties. Their rigid, planar, and highly conjugated π-system, originating from the fluorene core, often imparts significant fluorescence and distinct electronic absorption characteristics. This guide provides a comprehensive comparison of the UV-Vis absorption spectra of various fluorenyl Schiff bases, offering insights into the structural and environmental factors that govern their electronic transitions. This analysis is crucial for researchers in materials science, chemosensing, and drug development who seek to tailor the optical properties of these versatile compounds for specific applications.
The Structural Significance of the Fluorene Moiety
Fluorenyl Schiff bases are a class of organic compounds characterized by the presence of a fluorene unit linked to an imine (-C=N-) group. The fluorene scaffold is a key determinant of their electronic properties. Its extended π-conjugation is responsible for the characteristic absorption bands in the UV-Vis region. The imine linkage further extends this conjugation to other aromatic or heterocyclic rings, creating a donor-π-acceptor (D-π-A) system that can be finely tuned. The versatility in synthesis, allowing for the condensation of various fluorene-based aldehydes or amines with a wide range of counterparts, makes them an attractive subject of study.[1][2] These compounds and their metal complexes are explored for applications ranging from biological imaging and anticancer agents to organic light-emitting diodes (OLEDs).[3]
Experimental Protocol: Acquiring UV-Vis Absorption Spectra
The accurate measurement of UV-Vis absorption spectra is fundamental to understanding the electronic behavior of fluorenyl Schiff bases. The following protocol outlines a self-validating system for obtaining reliable and reproducible data.
Step-by-Step Methodology
-
Solvent Selection & Preparation:
-
Rationale: The choice of solvent is critical as it can significantly influence the position and intensity of absorption bands (solvatochromism).[4] Solvents should be of spectroscopic grade to minimize interference.
-
Protocol: Select a range of solvents with varying polarities (e.g., cyclohexane, dioxane, chloroform, acetonitrile, DMSO, ethanol).[5][6] Ensure the solvent does not absorb in the spectral region of interest (typically 200-800 nm). Prepare stock solutions of the fluorenyl Schiff base in a high-purity solvent like DMSO or DMF at a concentration of approximately 10⁻³ M.[7][8]
-
-
Sample Preparation:
-
Rationale: Accurate concentration is key for comparing molar absorptivity (ε). Serial dilutions are performed to find a concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Protocol: From the stock solution, prepare working solutions (e.g., 10⁻⁵ M) in the selected solvents using calibrated volumetric flasks and micropipettes.[9]
-
-
Spectrophotometer Setup & Measurement:
-
Rationale: A double-beam UV-Vis spectrophotometer is preferred to correct for solvent absorbance in real-time.
-
Protocol:
-
Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to stabilize for at least 30 minutes.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill both the sample and reference cuvettes with the pure solvent to record a baseline.
-
Replace the solvent in the sample cuvette with the sample solution.
-
Record the absorption spectrum. The absorbance maximum is denoted as λmax.
-
-
-
Data Analysis:
-
Rationale: The molar absorptivity (ε) is a constant that indicates how strongly a substance absorbs light at a given wavelength. It is calculated using the Beer-Lambert law.
-
Protocol: Calculate ε using the formula: A = εcl , where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (cm).
-
The following diagram illustrates the general workflow for this experimental procedure.
Caption: General structure of a fluorenyl Schiff base.
Conclusion and Future Outlook
The UV-Vis absorption properties of fluorenyl Schiff bases are intricately linked to their molecular structure and surrounding environment. This guide has demonstrated that solvent polarity, substituent effects, and pH are powerful tools for modulating their electronic transitions. A systematic understanding of these relationships is paramount for the rational design of novel fluorenyl-based materials. By carefully selecting solvents, strategically placing electron-donating or withdrawing groups, and considering the pH of the medium, researchers can fine-tune the absorption characteristics of these compounds to meet the demands of advanced applications in sensing, optoelectronics, and medicinal chemistry. The principles and comparative data presented herein provide a foundational framework for professionals in the field to build upon, fostering innovation and discovery.
References
-
Title: Fluorenyl-Schiff-base ligands and their dicopper(II) complexes. Synthesis, structural and spectroscopic characterization and DNA binding assays Source: ResearchGate URL: [Link]
-
Title: Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base Source: SciSpace URL: [Link]
-
Title: Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study Source: PubMed URL: [Link]
-
Title: Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures Source: MDPI URL: [Link]
-
Title: Synthesis and Spectroscopic Studies of New Schiff Bases Source: MDPI URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization and Biological Studies as an Anticancer of a Novel Schiff Base Ligand (LH) and Its Palladium Source: Bentham Science URL: [Link]
-
Title: Solvent Effects in UV-Vis Spectroscopy Source: Scribd URL: [Link]
-
Title: Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases Source: PMC (PubMed Central) URL: [Link]
-
Title: SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES Source: Journal of Optoelectronics and Advanced Materials URL: [Link]
-
Title: Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: A chemometrics study Source: ResearchGate URL: [Link]
-
Title: Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives Source: ResearchGate URL: [Link]
-
Title: Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Substituent effect on spectral and antimicrobial activity of Schiff bases derived from aminobenzoic acids Source: ResearchGate URL: [Link]
-
Title: Photocharacterization and pH Sensing Properties of a Novel Synthesized Fluorescent Schiff Base Derivative Source: ResearchGate URL: [Link]
-
Title: Substituent effect on spectral and antimicrobial activity of Schiff bases derived from aminobenzoic acids Source: SCIRP (Scientific Research Publishing) URL: [Link]
-
Title: New pyrene and fluorene-based π-conjugated Schiff bases: Theoretical and experimental investigation of optical properties Source: Journal of the Serbian Chemical Society URL: [Link]
-
Title: Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth Source: ScienceOpen URL: [Link]
-
Title: (PDF) Solvent effects on the absorption and fluorescence spectra of er(iii) (azo-dyes and schiff bases) complexes: Determination of ground and excited state dipole moment Source: ResearchGate URL: [Link]
-
Title: Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy Source: Systematic Reviews in Pharmacy URL: [Link]
-
Title: SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI Source: Rasayan Journal of Chemistry URL: [Link]
-
Title: Synthesis, Characterization, and Biological Study of New Schiff Base and their Complexes for Ni (II), Cu (II) Metal Ions Source: Journal of Basrah Researches URL: [Link]
-
Title: Mechanism of Absorption Wavelength Shift Depending on the Protonation State of the Acrylate Group in Chlorophyll c Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals Source: Journal of Al-Nahrain University URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. Effects of solvent and substituent on the electronic absorption spectra of some substituted Schiff bases: a chemometrics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Validation Using HPLC with Photodiode Array (PDA) Detection
In the landscape of pharmaceutical development and quality control, ensuring the purity of an Active Pharmaceutical Ingredient (API) and its final drug product is not merely a procedural step; it is a fundamental pillar of patient safety and therapeutic efficacy.[1] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous impurity profiling to identify and quantify any component that is not the intended chemical entity.[2] Among the analytical arsenal available, High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector stands out as a robust and indispensable workhorse for this task.[3][4]
This guide provides an in-depth comparison of HPLC-PDA with other detection methods, grounded in the principles of analytical chemistry and aligned with global regulatory standards. We will explore the "why" behind experimental choices, present self-validating protocols, and furnish the data required to defend your results with scientific authority.
The Principle: Beyond Retention Time
The foundational principle of HPLC is the separation of components in a mixture as they pass through a column containing a stationary phase.[5][6] A liquid mobile phase carries the sample through the column, and different components are retained for varying lengths of time based on their chemical interactions with the stationary phase.[5] However, separation alone, represented by a peak at a specific retention time, is not sufficient to confirm purity. The critical question is: does that single peak represent a single, pure compound?
This is where the detector's capability becomes paramount. While a standard UV-Vis detector measures absorbance at one or a few pre-selected wavelengths, a Photodiode Array (PDA) detector, also known as a Diode Array Detector (DAD), operates on a fundamentally more powerful principle.[7][8] After the sample flows through the detector cell, the transmitted light is dispersed by a diffraction grating onto a linear array of photodiodes.[8] This architecture allows the detector to capture the entire UV-Vis spectrum (e.g., 190-800 nm) for every point in time across the chromatogram.[8][9] This "3D data field" (Absorbance vs. Time vs. Wavelength) is the key to unlocking true purity assessment.[10]
All absorbance-based quantification relies on the Beer-Lambert Law , which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[11][12][13]
A = εcl
Where:
-
A is Absorbance
-
ε is the molar absorptivity (a constant unique to the molecule at a specific wavelength)
-
c is the concentration of the analyte
-
l is the path length of the flow cell
By acquiring the full spectrum, the PDA detector provides a qualitative fingerprint of a molecule, which is crucial for both identification and purity validation.
The Core Advantage: Spectral Peak Purity Analysis
The most significant advantage of HPLC-PDA is its ability to perform peak purity analysis .[14] This is a mathematical comparison of the UV-Vis spectra acquired across a single chromatographic peak.[15] If a peak represents a single, pure compound, the absorption spectrum should be identical from the upslope, through the apex, to the downslope of the peak.[10][14]
However, if an impurity is co-eluting (hidden) under the main peak, the spectra at the edges of the peak, where the impurity's relative concentration is highest, will differ from the spectrum at the peak apex.[10] Chromatography data systems (CDS) use algorithms to compare these spectra and calculate a "purity index" or "purity angle," which provides a numerical value to assess the peak's homogeneity.[14][15]
Caption: Conceptual workflow of PDA peak purity assessment.
Comparative Guide: HPLC-PDA vs. Alternatives
The choice of detector is a critical decision in method development. While HPLC-PDA is a powerful tool, understanding its performance relative to other common detectors is essential for making informed choices.
| Feature | HPLC-UV Detector | HPLC-PDA Detector | HPLC-MS Detector |
| Principle | Measures absorbance at 1-4 discrete, pre-set wavelengths.[7] | Measures absorbance across a full UV-Vis spectrum simultaneously.[9] | Ionizes compounds and separates them based on their mass-to-charge (m/z) ratio.[9] |
| Data Output | 2D Data (Absorbance vs. Time).[10] | 3D Data (Absorbance vs. Time vs. Wavelength).[10] | 3D Data (Intensity vs. Time vs. m/z). |
| Peak Purity Analysis | Not possible.[8] | Yes, via spectral comparison. This is its primary advantage.[8][14] | Yes, via mass analysis (extracted ion chromatograms). Highly specific.[10] |
| Compound Identification | Based on retention time only.[7] | Retention time plus spectral library matching.[8] | Definitive identification via mass fragmentation (MS/MS). |
| Sensitivity | High | Good, but can be slightly less sensitive than a single-wavelength UV detector.[16] | Extremely high, often orders of magnitude greater than UV/PDA.[9] |
| Best For | Routine QC, assays of known compounds, simple mixtures. | Purity testing, impurity profiling, method development, unknown identification. | Definitive identification of trace impurities, structural elucidation, analysis of non-chromophoric compounds. |
| Complexity & Cost | Low | Moderate | High |
While PDA provides spectral confirmation, it cannot distinguish between isomers or compounds with very similar UV spectra. In such cases, or for impurities that lack a UV chromophore, an orthogonal technique like Mass Spectrometry (MS) is required for definitive purity assessment.[10][15]
A Framework for Method Validation: Adhering to ICH Q2(R1)
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[17][18] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is the gold standard in the pharmaceutical industry.[17][19][20]
Caption: High-level workflow for analytical method validation.
For a purity method, the following validation characteristics are critical:
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[18][21]
-
Causality: For a purity method, this is the most crucial parameter. You must prove that the signal you measure for an impurity is due only to that impurity and not from interference from the main API or other impurities.
-
Experimental Protocol:
-
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.
-
Assessment: Use the PDA's peak purity function to demonstrate that the main API peak and all impurity peaks are spectrally homogeneous in all samples. For critical impurity pairs, demonstrate baseline chromatographic resolution (Rs > 1.5).
-
B. Linearity and Range Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[17] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17]
-
Causality: This demonstrates that you can accurately quantify an impurity whether it is present at a low level (e.g., the reporting threshold) or a higher level (e.g., the specification limit).
-
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of the impurity standard.
-
Dilutions: Prepare at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 120% of the impurity's specification limit.
-
Analysis: Inject each concentration in triplicate.
-
Assessment: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.998.[2]
C. Accuracy Accuracy is the closeness of the test results to the true value.[20] For impurity analysis, it is typically determined by a recovery study.
-
Causality: Accuracy proves that your method can "find" the true amount of an impurity present in a real sample matrix, accounting for any potential sample preparation losses or matrix effects.
-
Experimental Protocol:
-
Spiking: Spike a sample of the drug product with known amounts of the impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
-
Analysis: Analyze the spiked and un-spiked samples in triplicate.
-
Assessment: Calculate the percentage recovery of the impurity at each level.
-
-
Acceptance Criteria: Mean recovery typically between 98-102% for each level.[2]
D. Precision Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[21] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Causality: Precision demonstrates that the method is reliable and will give consistent, trustworthy results day-to-day.
-
Experimental Protocol:
-
Repeatability: Analyze six independent preparations of a sample spiked with the impurity at the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Assessment: Calculate the Relative Standard Deviation (%RSD) of the results for each set and often for the combined data.
-
-
Acceptance Criteria: %RSD ≤ 2.0% is a common target.[2]
E. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Causality: The LOQ must be at or below the reporting threshold for impurities as defined by guidelines like ICH Q3A/B. This ensures the method is sensitive enough to control impurities at the required low levels.
-
Experimental Protocol:
-
Establishment: Typically determined based on signal-to-noise ratio (S/N of 10:1) or by demonstrating that a low concentration standard can be analyzed with acceptable precision (e.g., %RSD ≤ 10%).
-
Verification: Confirm the established LOQ by analyzing a sample at this concentration and demonstrating that the accuracy and precision criteria are met.
-
In Practice: A Model Experimental Protocol
This section provides a hypothetical but realistic protocol for the purity validation of "Compound X."
Objective: To validate an RP-HPLC-PDA method for the quantification of Impurity A in Compound X drug substance. Specification Limit for Impurity A: Not More Than (NMT) 0.15%
1. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 5 20.0 60 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
PDA Settings:
-
Detection Wavelength: 254 nm (for quantification).
-
Bandwidth: 4 nm.
-
Reference Wavelength: 360 nm (with 100 nm bandwidth).
-
Spectral Range: 190-400 nm.
-
Spectral Resolution: 2 nm.
-
2. Sample & Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Test Sample (1.0 mg/mL): Accurately weigh 50 mg of Compound X into a 50 mL volumetric flask, dissolve and dilute to volume with Diluent.
-
Impurity A Stock (0.1 mg/mL): Accurately weigh 10 mg of Impurity A reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with Diluent.
-
Sensitivity Solution (0.05% Level): Dilute the Impurity A stock solution to a final concentration of 0.5 µg/mL (equivalent to 0.05% of the main analyte concentration).
3. Validation Data Summary (Example)
The final validation report should summarize all results in clear tables.
Table 1: Linearity of Impurity A
| Concentration (% of Spec) | Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|---|
| LOQ | 0.5 | 12.5 |
| 50% | 3.75 | 93.8 |
| 80% | 6.0 | 150.1 |
| 100% | 7.5 | 187.6 |
| 120% | 9.0 | 225.0 |
| Slope | 24.9 | |
| Intercept | 0.05 |
| r² | | 0.9998 |
Table 2: Accuracy and Precision for Impurity A
| Level | Spiked Conc. (µg/mL) | Mean Recovery % (n=3) | Repeatability %RSD (n=6) | Intermediate Precision %RSD (n=12) |
|---|---|---|---|---|
| LOQ | 0.5 | 99.5% | - | - |
| 100% Spec | 7.5 | 100.8% | 0.8% | 1.1% |
| 120% Spec | 9.0 | 101.2% | - | - |
Conclusion: An Indispensable Tool for Quality Assurance
The validation of a purity method is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. HPLC with PDA detection provides a powerful and accessible solution, offering a critical advantage over standard UV detectors through its ability to perform spectral peak purity analysis.[14] This capability allows scientists to look "inside" a chromatographic peak, providing a higher degree of confidence that the quantification of an impurity is accurate and specific.
While it is not as definitive as mass spectrometry, the simplicity, speed, and robustness of HPLC-PDA make it the ideal frontline tool for method development, validation, and routine quality control in the pharmaceutical industry.[14] By following a systematic validation approach grounded in ICH guidelines, researchers and drug development professionals can build a robust data package that ensures product quality and withstands regulatory scrutiny.
References
-
Pandey, P.K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
Scribd. FDA Guidelines for Analytical Method Validation.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
-
Shimadzu. UV vs Diode-Array (PDA) Detectors for (U)HPLC.
-
FDA. (2023, November). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
-
Bradley, C. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
-
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
-
Contract Pharma. (2024, April 5). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?.
-
Shimadzu. Peak Purity / Deconvolution – Pharmaceutical & Biopharmaceuticals.
-
Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech.
-
Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
-
LCGC International. (2016, April 20). Peak Purity Algorithms using Diode Array Detectors.
-
Waters Corporation. (2021, November 30). Peak Purity using the QDa Detector - Tip253. Waters Knowledge Base.
-
LCGC International. (2015, November 30). Important Aspects of UV Detection for HPLC.
-
ICH. Quality Guidelines. International Council for Harmonisation.
-
Ossila. Beer Lambert Law.
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
-
LCGC International. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1.
-
Hodgar, S.K., & Deore, S.R. (2025, June 5). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences.
-
PharmaChem Insights. (2025, September 1). HPLC detector | Working of UV vs PDA detector. YouTube.
-
Torontech. (2025, August 1). Compare Different HPLC Detector Types.
-
Journal of Laboratory Chemical Education. An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification.
-
SlideShare. Detectors for HPLC.
-
Smith, B.C. (2022, April 11). The Most Important Equation in Potency Analysis is Beer's Law: An Introduction. Cannabis Science and Technology.
-
Phenomenex. (2025, April 1). Types of HPLC Detectors.
-
AZoM. (2024, August 15). The Beer-Lambert Law and Spectrophotometric Analysis.
-
Mittal, A. (2018, May 9). Peak Purity By HPLC-PDA Detector. YouTube.
-
KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles.
-
Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained.
-
Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained.
-
JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. theaspd.com [theaspd.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. torontech.com [torontech.com]
- 5. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ossila.com [ossila.com]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. database.ich.org [database.ich.org]
- 18. fda.gov [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 21. torontech.com [torontech.com]
Comparative Guide: Melting Point Determination Strategies for N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
[1]
Executive Summary & Compound Context
This compound is a bulky, rigid Schiff base (hydrazone) synthesized from the condensation of fluoren-9-one and 1-amino-4-benzhydrylpiperazine.[1] Accurate melting point (MP) determination for this class of compounds is not merely a check for purity but a critical structural validation step.[1]
-
Target Compound Class: Fluorenone Hydrazone Derivative.
-
Expected Thermal Behavior: High melting point (likely 150°C – 200°C range based on structural analogs like fluoren-9-one hydrazone).[1]
-
Critical Challenge: Hydrazone linkages (C=N-N) are susceptible to thermal decomposition near the melting point. Standard capillary methods may misinterpret decomposition darkening as melting, leading to false data.[1]
This guide compares three determination methods, recommending a DSC-led protocol to distinguish true phase transitions from degradation.
Comparative Analysis of Determination Methods
The following table contrasts the three primary methodologies available for characterizing this compound.
| Feature | Method A: Capillary (Standard) | Method B: DSC (Recommended) | Method C: Hot Stage Microscopy |
| Principle | Visual observation of phase change in a glass tube.[1] | Measurement of heat flow (endothermic/exothermic events).[1] | Visual observation under magnification with heating.[1] |
| Precision | Moderate (±0.5°C to ±1.0°C).[1] | High (±0.1°C).[1] | High (Visual confirmation). |
| Sample Req. | ~2–5 mg.[1] | ~2–5 mg.[1] | < 1 mg.[1] |
| Suitability | Routine QC. Best for confirming known pure batches. | R&D / Validation. Essential for distinguishing melting from decomposition.[1] | Troubleshooting. Best for detecting solvates or polymorphs.[1] |
| Risk Factor | Subjective endpoint; "browning" (decomposition) can be mistaken for melt.[1] | Requires instrument calibration; one-time use pans.[1] | Time-consuming; requires operator skill.[1] |
Recommended Experimental Protocol (Self-Validating System)
To ensure scientific integrity, do not rely on a single technique.[1] Use this Dual-Validation Workflow :
Phase 1: Thermal Screening (DSC)
Objective: To establish the "True" Melting Point and Onset Temperature.
-
Sample Preparation: Weigh 2–4 mg of dried this compound into a standard aluminum pan.
-
Note: If the sample is an HCl salt, use a gold-plated or ceramic pan to prevent corrosion.[1]
-
-
Crimping: Crimp the lid non-hermetically (pinhole) to allow any evolved gases from decomposition to escape, preventing pan deformation.
-
Instrument Parameters:
-
Purge Gas: Nitrogen (50 mL/min).
-
Ramp Rate: 10°C/min (Screening) followed by 2°C/min (Precise).
-
Range: 40°C to 250°C.
-
-
Data Analysis:
-
Identify the Endothermic Peak (Melting).
-
Watch for an immediate Exothermic event or chaotic baseline after the melt (Decomposition).
-
Record: The Onset Temperature (intersection of baseline and leading edge) is the scientifically accurate MP.
-
Phase 2: Routine Confirmation (Capillary)
Objective: To create a quick QC standard based on the DSC truth.
-
Packing: Introduce the fine powder into a capillary tube to a height of 2–3 mm . Compact by tapping (packing density affects heat transfer).[1]
-
Ramp Strategy:
-
Rapid heat (10°C/min) to 20°C below the DSC-determined onset.[1]
-
Slow heat (1.0°C/min ) through the transition.
-
-
Visual Endpoint: Record two values:
-
Meniscus Point: First distinct liquid formation.
-
Clear Point: Complete liquefaction.
-
Warning: If the sample turns brown/black before flowing, report as "Decomposition" (e.g., "185°C (dec)").[1]
-
Decision Tree & Workflow Visualization
The following diagram illustrates the logic flow for characterizing the thermal properties of this compound, ensuring that decomposition is not mistaken for melting.
Figure 1: Logical workflow for distinguishing true melting points from decomposition events in complex hydrazone derivatives.
Technical Interpretation of Results
When analyzing This compound , you will likely encounter one of two scenarios. Use this guide to interpret your data:
Scenario A: Sharp Melting Point (High Purity)
-
Observation: The solid transitions to a clear yellow/orange liquid over a narrow range (< 2°C).
-
DSC Signal: A sharp, deep endothermic peak.
Scenario B: Broad Range / Darkening (Impure or Decomposing)[1]
-
Observation: The sample "sags" or wets the glass, then turns dark brown/black. No clear liquid meniscus forms.[1]
-
DSC Signal: A broad, shallow endotherm immediately followed by a jagged exotherm.
-
Causality:
-
Solvent Trap: The bulky piperazine ring can trap solvent molecules. Solution: Run TGA (Thermogravimetric Analysis) to check for weight loss < 100°C.
-
Decomposition: The hydrazone bond is breaking. Solution: Report the onset temperature of the darkening as the decomposition point.
-
References
-
LookChem. (n.d.).[1] 9-Fluorenone hydrazone - Chemical Properties. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] 9H-Fluoren-9-one Phase Change Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]
-
United States Pharmacopeia (USP). (2023).[1] <741> Melting Range or Temperature. USP-NF.[1] (Standard protocol for capillary method validation).
-
Mettler Toledo. (2023).[1] Thermal Analysis of Pharmaceuticals: Melting Point and DSC. (General reference for DSC vs. Capillary comparison).
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
This document provides a detailed protocol for the proper disposal of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine, a specialized chemical compound utilized in research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide is formulated based on established principles of chemical safety, the known characteristics of its constituent chemical moieties (benzhydrylpiperazine and fluoren-9-imine), and general guidelines for hazardous waste management set forth by regulatory bodies. The procedures outlined herein are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The core principle of this guidance is risk mitigation. Given the complex organic structure of this compound, it should be treated as a hazardous chemical with unknown toxicity and environmental impact. Therefore, a conservative approach to its disposal is not only recommended but essential.
Understanding the Compound and Associated Risks
This compound is a complex organic molecule containing several functional groups that suggest potential hazards. The benzhydrylpiperazine moiety is found in various pharmacologically active compounds, some of which exhibit biological activity that warrants careful handling.[1][2][3][4][5] The fluoren-9-imine group is a nitrogen-containing polycyclic aromatic hydrocarbon derivative, a class of compounds that often includes substances with toxicological and ecotoxicological concerns.[6][7]
Due to its chemical nature, this compound should be presumed to be:
-
Harmful if swallowed, inhaled, or in contact with skin. [2]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and controlled area.
Regulatory Framework for Chemical Waste Disposal
The disposal of chemical waste from laboratories is governed by stringent regulations to protect human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA has established a "cradle-to-grave" system for managing hazardous waste.[11] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[11][12]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[13][14][15] This plan should include procedures for safe handling and disposal of chemicals.[13][15]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
Part 1: Pre-Disposal Preparations
-
Consult Your Institution's Chemical Hygiene Plan (CHP): Before initiating any disposal procedure, refer to your organization's specific CHP.[13][14][15] This document will provide detailed instructions and identify the designated personnel responsible for hazardous waste management.
-
Gather Necessary Materials:
-
Appropriate Personal Protective Equipment (PPE): This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
A designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.[12]
-
Hazardous waste labels, as provided by your institution's Environmental Health and Safety (EHS) department.
-
A chemical fume hood.
-
Part 2: Waste Segregation and Collection
-
Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation where hazardous waste is collected.[16][17] The SAA must be under the control of the laboratory personnel.[16]
-
Label the Waste Container: Affix a hazardous waste label to the container before any waste is added. The label must include:
-
Transfer the Waste:
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[16][19] This prevents the release of vapors and reduces the risk of spills.
Part 3: Disposal of Contaminated Materials
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[20][21][22]
-
The rinsate from the first rinse is considered hazardous and must be collected in the designated hazardous waste container.[19] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
After triple-rinsing and allowing the container to dry completely, deface the original label and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.[20]
-
-
Contaminated PPE and Labware:
Part 4: Arranging for Final Disposal
-
Contact Your EHS Department: Once the waste container is full or has reached its accumulation time limit (as specified by your institution and EPA regulations), contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.[22]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is a crucial part of regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Headspace | Minimum 10% | [12] |
| Satellite Accumulation Limit | Up to 55 gallons | [17] |
| Container Removal (Full) | Within 72 hours of becoming full | [16] |
| Laboratory Storage Time Limit | Varies by generator status (e.g., up to 90 days) | [12] |
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
-
Safety Data Sheet. [Link]
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]
-
procedure for disposing of hazardous waste - MIT. [Link]
-
N-[4-(9H-xanthen-9-yl)piperazin-1-yl]fluoren-9-imine. PubChem. [Link]
-
STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto. [Link]
- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Benzhydrylpiperazine. PubChem. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. [Link]
-
Diphenylmethylpiperazine. Wikipedia. [Link]
-
Piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
N-(4-Chlorophenyl)-9H-fluoren-9-imine. ResearchGate. [Link]
-
9-Iminofluorene. PubChem. [Link]
-
Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach. PubMed. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Benzhydrylpiperazine | C17H20N2 | CID 70048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Discovery of benzhydrylpiperazine derivatives as CB1 receptor inverse agonists via privileged structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. 9-Iminofluorene | C13H9N | CID 20500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 11. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. mastercontrol.com [mastercontrol.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. compliancy-group.com [compliancy-group.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. epa.gov [epa.gov]
- 18. msesupplies.com [msesupplies.com]
- 19. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 20. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 21. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
